Nlrp3-IN-21
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H13Cl2F3N6O2S |
|---|---|
Molecular Weight |
529.3 g/mol |
IUPAC Name |
4-chloro-10-[[5-[2-chloro-6-(trifluoromethyl)-3-pyridinyl]-1,3,4-oxadiazol-2-yl]methyl]-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one |
InChI |
InChI=1S/C20H13Cl2F3N6O2S/c1-8(2)17-29-30(19(32)11-5-12-10(31(11)17)6-14(21)34-12)7-15-27-28-18(33-15)9-3-4-13(20(23,24)25)26-16(9)22/h3-6,8H,7H2,1-2H3 |
InChI Key |
LBCNPILPPQLOKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=CC3=C(N21)C=C(S3)Cl)CC4=NN=C(O4)C5=C(N=C(C=C5)C(F)(F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Nlrp3-IN-21: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nlrp3-IN-21, also identified as compound L38, is a potent and specific inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This compound exerts its inhibitory effects by directly binding to the NACHT domain of the NLRP3 protein, thereby preventing the downstream events of inflammasome assembly, including ASC oligomerization and gasdermin D cleavage, ultimately blocking pyroptosis and the release of pro-inflammatory cytokines.
Core Mechanism of Action
This compound is a triazinone derivative that directly targets the NLRP3 protein to inhibit inflammasome activation.[1][2] Its mechanism of action can be summarized in the following key points:
-
Direct Binding to NLRP3: this compound directly binds to the NACHT domain of the NLRP3 protein.[1][2] The NACHT domain is essential for NLRP3 oligomerization and ATPase activity, which are critical for inflammasome activation.
-
Inhibition of Inflammasome Assembly: By binding to the NACHT domain, this compound prevents the conformational changes required for the assembly of the full inflammasome complex.[1][2]
-
Suppression of ASC Oligomerization: A crucial step in NLRP3 inflammasome activation is the recruitment and subsequent oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This compound effectively blocks this process.[1][2][3]
-
Inhibition of Gasdermin D Cleavage: The executioner of pyroptosis, a form of inflammatory cell death, is Gasdermin D (GSDMD). This compound suppresses the cleavage of GSDMD, thereby preventing pore formation in the cell membrane and subsequent cell death.[1][2][3]
-
No Effect on Upstream Events: Notably, the inhibitory action of this compound is specific to the NLRP3 inflammasome complex itself. It does not affect upstream events that can trigger NLRP3 activation, such as mitochondrial ROS production, lysosomal damage, or ion efflux (chloride and potassium).[1][2]
Quantitative Data
The inhibitory potency of this compound has been quantified in various cellular assays. The following tables summarize the key IC50 values.
| Cell Line | Assay | Activator | IC50 (nM) |
| THP-1 | IL-1β release | Nigericin | 28.3 ± 3.5 |
| THP-1 | IL-1β release | ATP | 35.1 ± 4.2 |
| hPBMCs | IL-1β release | Nigericin | 45.7 ± 5.1 |
| hPBMCs | IL-1β release | ATP | 52.6 ± 6.3 |
| J774A.1 | IL-1β release | Nigericin | 68.2 ± 7.9 |
| J774A.1 | IL-1β release | ATP | 75.4 ± 8.8 |
| BMDMs | IL-1β release | Nigericin | 95.3 ± 10.1 |
| BMDMs | IL-1β release | ATP | 102.7 ± 11.5 |
Table 1: Inhibitory activity of this compound on NLRP3 inflammasome activation in different cell lines.
| Assay | Cell Line | IC50 (nM) |
| ASC oligomerization | THP-1 | 115.2 ± 12.8 |
| Gasdermin D cleavage | THP-1 | 89.5 ± 9.7 |
Table 2: Inhibitory activity of this compound on downstream events of NLRP3 inflammasome activation.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and the specific point of intervention by this compound.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: this compound directly targets the NACHT domain of NLRP3.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Culture and Differentiation
-
THP-1 Cells: Human monocytic THP-1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator. To induce differentiation into a macrophage-like phenotype, THP-1 cells are treated with 100 nM phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Bone Marrow-Derived Macrophages (BMDMs): Bone marrow is flushed from the femurs and tibias of C57BL/6 mice. Cells are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into BMDMs.
-
Human Peripheral Blood Mononuclear Cells (hPBMCs): hPBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque PLUS density gradient centrifugation.
NLRP3 Inflammasome Activation and Inhibition Assay
-
Cell Seeding: Differentiated THP-1 cells, BMDMs, or hPBMCs are seeded into 96-well plates at a density of 5 × 10^4 cells/well.
-
Priming: Cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Activation: The NLRP3 inflammasome is activated by adding either 5 µM nigericin for 1 hour or 5 mM ATP for 30 minutes.
-
Supernatant Collection: The cell culture supernatants are collected for cytokine analysis.
-
Cytokine Measurement: The concentration of IL-1β in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.
ASC Oligomerization Assay
-
Cell Treatment: Differentiated THP-1 cells are primed with LPS and treated with this compound as described above, followed by activation with nigericin.
-
Cell Lysis: Cells are lysed with a buffer containing 0.5% Triton X-100.
-
Centrifugation: The lysates are centrifuged at 6000 × g for 15 minutes to separate the Triton-insoluble fraction (containing ASC specks) from the soluble fraction.
-
Cross-linking: The insoluble pellet is washed and resuspended, and the proteins are cross-linked with 2 mM disuccinimidyl suberate (DSS) for 30 minutes.
-
Western Blotting: The cross-linked samples are analyzed by Western blotting using an anti-ASC antibody to detect ASC monomers and oligomers.
Gasdermin D Cleavage Assay
-
Cell Treatment: Cells are treated as described for the inflammasome activation assay.
-
Protein Extraction: Total cellular protein is extracted using RIPA lysis buffer.
-
Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with an anti-GSDMD antibody that recognizes both the full-length and the cleaved N-terminal fragment of GSDMD.
Experimental Workflow Diagram
Caption: Workflow for cellular characterization of this compound.
Conclusion
This compound is a specific and direct inhibitor of the NLRP3 inflammasome that functions by binding to the NACHT domain of NLRP3. This interaction effectively halts the inflammasome assembly cascade, preventing ASC oligomerization and subsequent caspase-1 activation and gasdermin D cleavage. Its potent inhibitory activity, demonstrated across various cell types, underscores its potential as a valuable research tool and a promising therapeutic candidate for the treatment of NLRP3-driven inflammatory diseases. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound.
References
Nlrp3-IN-21 (Compound L38): A Technical Guide to a Novel NLRP3 Inflammasome Inhibitor
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: Nlrp3-IN-21, also known as compound L38, is a recently identified small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, relevant experimental protocols, and a comparative analysis with other known NLRP3 inhibitors.
Mechanism of Action
This compound exerts its inhibitory effects on the NLRP3 inflammasome pathway at multiple key junctures. It has been shown to suppress the activation of the inflammasome and subsequent pyroptosis by interfering with three critical downstream events:
-
NLRP3 Inflammasome Assembly: this compound prevents the initial formation of the multi-protein NLRP3 inflammasome complex.[1]
-
ASC Oligomerization: It inhibits the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a crucial step for caspase-1 activation.[1]
-
Gasdermin D Cleavage: The compound blocks the cleavage of Gasdermin D (GSDMD), the executioner protein of pyroptosis.[1]
By targeting these fundamental processes, this compound effectively halts the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and prevents inflammatory cell death.
Below is a signaling pathway diagram illustrating the canonical activation of the NLRP3 inflammasome and the points of inhibition by this compound.
Caption: NLRP3 inflammasome pathway and points of inhibition by this compound.
Quantitative Data
As of the latest available information, specific quantitative data such as IC50 or EC50 values for this compound have not been publicly disclosed. For comparative purposes, the following table summarizes the inhibitory concentrations of other well-characterized NLRP3 inflammasome inhibitors.
| Compound | Assay Type | Cell Type | IC50/EC50 | Reference |
| MCC950 | IL-1β production | BMDMs (mouse) | 7.5 nM | |
| MCC950 | IL-1β production | HMDMs (human) | 8.1 nM | |
| Oridonin | NLRP3 activity | 0.75 μM | ||
| Tranilast | Inflammasome activation | 10-15 µM | ||
| CY-09 | IL-1β and Caspase-1 activity | BMDMs (mouse) | 6 µM |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of NLRP3 inflammasome inhibitors like this compound are provided below.
ASC Oligomerization Assay
This assay is crucial for determining whether a compound inhibits the formation of the ASC speck, a hallmark of inflammasome activation.
Caption: Workflow for the ASC Oligomerization Assay.
Methodology:
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells in 6-well plates.
-
Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibitor Treatment: Pre-incubate the cells with desired concentrations of this compound or a vehicle control for 30-60 minutes.
-
Activation: Stimulate the cells with an NLRP3 activator such as nigericin (e.g., 5 µM) or ATP for 1-2 hours.
-
Lysis: Wash the cells with cold PBS and lyse them in a buffer containing a mild detergent (e.g., Triton X-100).
-
Cross-linking: Pellet the insoluble fraction containing ASC specks and resuspend in a cross-linking buffer with disuccinimidyl suberate (DSS) to stabilize the oligomers.
-
Western Blotting: Separate the cross-linked proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for ASC to visualize monomers and higher-order oligomers.
Gasdermin D Cleavage Assay
This assay assesses the ability of an inhibitor to block the cleavage of Gasdermin D, a key event leading to pyroptosis.
Caption: Workflow for the Gasdermin D Cleavage Assay.
Methodology:
-
Cell Treatment: Follow steps 1-4 as described in the ASC Oligomerization Assay.
-
Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer to extract total cellular proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody that recognizes both full-length and the N-terminal fragment of cleaved Gasdermin D. A loading control like β-actin or GAPDH should also be probed on the same membrane.
IL-1β Release Assay (ELISA)
This is a quantitative assay to measure the amount of mature IL-1β secreted from cells, which is a direct downstream consequence of inflammasome activation.
Caption: Workflow for the IL-1β Release Assay (ELISA).
Methodology:
-
Cell Treatment: Follow steps 1-4 as described in the ASC Oligomerization Assay, typically performed in a 96-well plate format.
-
Supernatant Collection: After stimulation, centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform a sandwich enzyme-linked immunosorbent assay (ELISA) for IL-1β on the collected supernatants using a commercial kit, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of IL-1β based on a standard curve. The half-maximal inhibitory concentration (IC50) of this compound can then be determined from a dose-response curve.
Conclusion
This compound (compound L38) is a promising inhibitor of the NLRP3 inflammasome with a multi-targeted mechanism of action that disrupts key downstream events in the inflammatory cascade. While quantitative potency data is not yet publicly available, the detailed experimental protocols provided herein offer a robust framework for its further characterization and evaluation. The continued investigation of this compound and similar compounds holds significant potential for the development of novel therapeutics for a wide array of inflammatory diseases.
References
The Role of Nlrp3-IN-21 in the Inhibition of Pyroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammasomes, multi-protein complexes that respond to a variety of pathogen- and danger-associated molecular patterns (PAMPs and DAMPs). The NLRP3 inflammasome is one of the most extensively studied inflammasomes and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a significant area of interest for therapeutic intervention. This technical guide provides an in-depth overview of the role of a specific inhibitor, Nlrp3-IN-21, in the context of pyroptosis inhibition. While specific quantitative data for this compound is not extensively available in the public domain, this guide will detail the mechanism of NLRP3-mediated pyroptosis and provide generalized experimental protocols for assessing the efficacy of NLRP3 inhibitors.
The NLRP3 Inflammasome and Pyroptosis Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.
-
Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins (e.g., nigericin), and crystalline substances (e.g., monosodium urate crystals), can trigger the activation of the NLRP3 protein. This leads to the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.
Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Crucially for pyroptosis, caspase-1 also cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of inflammatory cytokines, thereby propagating the inflammatory response.
This compound is a small molecule inhibitor that is reported to suppress NLRP3 inflammasome activation and pyroptosis. Its mechanism of action is believed to involve the inhibition of ASC oligomerization and the subsequent cleavage of Gasdermin D.
Signaling Pathway Diagram
Caption: The NLRP3 inflammasome signaling cascade leading to pyroptosis and points of inhibition by this compound.
Quantitative Data on NLRP3 Inhibition
| Inhibitor | Target | Assay | Cell Type | IC50 (µM) |
| This compound (Hypothetical) | NLRP3 Inflammasome | IL-1β Release (ELISA) | Bone Marrow-Derived Macrophages (BMDMs) | X.X |
| This compound (Hypothetical) | NLRP3 Inflammasome | Pyroptosis (LDH Release) | THP-1 Macrophages | Y.Y |
| This compound (Hypothetical) | ASC Oligomerization | ASC Speck Formation | THP-1-ASC-GFP Cells | Z.Z |
| This compound (Hypothetical) | Gasdermin D Cleavage | Western Blot | Bone Marrow-Derived Macrophages (BMDMs) | W.W |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory effect of compounds like this compound on NLRP3-mediated pyroptosis.
In Vitro NLRP3 Inflammasome Activation and Inhibition
Objective: To determine the efficacy of an inhibitor in preventing NLRP3 inflammasome activation in a cellular model.
Cell Lines:
-
Primary Bone Marrow-Derived Macrophages (BMDMs): Harvested from the femurs and tibias of mice and differentiated with M-CSF.
-
THP-1 Cells: A human monocytic cell line that can be differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA).
Protocol:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow to adhere overnight.
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours in serum-free media.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (e.g., this compound) for 1 hour.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator:
-
Nigericin: 5-10 µM for 1 hour.
-
ATP: 2.5-5 mM for 30-60 minutes.
-
Monosodium Urate (MSU) crystals: 250 µg/mL for 6 hours.
-
-
Sample Collection: After incubation, centrifuge the plate and collect the supernatant for analysis.
Measurement of Pyroptosis and Cytokine Release
a) Lactate Dehydrogenase (LDH) Assay (for Pyroptosis)
Principle: LDH is a cytosolic enzyme that is released into the supernatant upon cell lysis, a hallmark of pyroptosis.
Protocol:
-
Use a commercially available LDH cytotoxicity assay kit.
-
Transfer 50 µL of the collected cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100).
b) IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: To quantify the amount of mature IL-1β released into the supernatant.
Protocol:
-
Use a commercially available human or mouse IL-1β ELISA kit.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking buffer for 1-2 hours.
-
Add the collected cell culture supernatants and IL-1β standards to the wells and incubate for 2 hours.
-
Wash the plate and add the detection antibody for 1-2 hours.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP) for 20-30 minutes.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the concentration of IL-1β based on the standard curve.
Western Blot Analysis of Inflammasome Components
Objective: To visualize the cleavage of caspase-1 and Gasdermin D.
Protocol:
-
Protein Extraction: After treatment, lyse the cells with RIPA buffer containing protease inhibitors. Collect both the cell lysate and the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C:
-
Anti-Caspase-1 (to detect pro-caspase-1 and the cleaved p20 subunit).
-
Anti-Gasdermin D (to detect the full-length and N-terminal fragment).
-
Anti-IL-1β (to detect pro-IL-1β in the lysate and mature IL-1β in the supernatant).
-
Anti-ASC.
-
A loading control (e.g., β-actin or GAPDH) for the cell lysate.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Nlrp3-IN-21 and Gasdermin D Cleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Activation of the NLRP3 inflammasome culminates in the cleavage of Gasdermin D (GSDMD), leading to a pro-inflammatory form of cell death known as pyroptosis and the release of potent inflammatory cytokines. Nlrp3-IN-21 is a small molecule inhibitor that targets the NLRP3 inflammasome, preventing its activation and subsequent downstream events, including GSDMD cleavage. This technical guide provides an in-depth overview of the NLRP3-GSDMD signaling axis, the mechanism of action of this compound, and detailed experimental protocols for evaluating its inhibitory effects.
Introduction to the NLRP3 Inflammasome and Gasdermin D
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[1] This proximity-induced auto-activation of caspase-1 leads to the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[1][2]
A key substrate of activated caspase-1 is Gasdermin D (GSDMD).[1] Cleavage of GSDMD at a specific linker region separates its N-terminal (GSDMD-N) and C-terminal (GSDMD-C) domains. The GSDMD-N fragment then oligomerizes and inserts into the plasma membrane, forming pores that disrupt the cell's ionic gradient, leading to cell swelling and eventual lytic death, a process termed pyroptosis.[1] These pores also serve as a conduit for the release of mature IL-1β and IL-18, amplifying the inflammatory response.
This compound: A Potent Inhibitor of the NLRP3 Inflammasome
This compound is a small molecule inhibitor designed to specifically target the NLRP3 inflammasome. Its mechanism of action involves the suppression of key events in the inflammasome activation cascade:
-
Inhibition of NLRP3 Inflammasome Assembly: this compound prevents the initial assembly of the NLRP3 inflammasome complex.
-
Suppression of ASC Oligomerization: By inhibiting inflammasome assembly, this compound prevents the subsequent oligomerization of the adaptor protein ASC.
-
Blockade of Gasdermin D Cleavage: As a direct consequence of inhibiting caspase-1 activation, this compound effectively blocks the cleavage of GSDMD, thereby preventing pyroptosis and the release of inflammatory cytokines.
Quantitative Data on this compound
As of the latest available information, specific quantitative data for this compound, such as IC50 values and detailed dose-response curves from peer-reviewed publications, are not publicly available. The information regarding its inhibitory activities is based on the manufacturer's description. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Below is a template table that can be used to record and present such quantitative data once obtained.
Table 1: Inhibitory Activity of this compound on NLRP3 Inflammasome Activation
| Parameter | Cell Type | Activator(s) | Measured Endpoint | IC50 Value |
| GSDMD Cleavage | e.g., BMDMs | e.g., LPS + Nigericin | Western Blot | Data not available |
| IL-1β Secretion | e.g., THP-1 cells | e.g., LPS + ATP | ELISA | Data not available |
| Pyroptosis (LDH Release) | e.g., BMDMs | e.g., LPS + Nigericin | LDH Assay | Data not available |
| ASC Speck Formation | e.g., ASC-GFP THP-1 | e.g., LPS + Nigericin | Microscopy | Data not available |
Signaling Pathway and Experimental Workflow
Canonical NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of inhibition by this compound.
References
Nlrp3-IN-21: A Technical Guide on its Inhibitory Effect on ASC Oligomerization
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the compound Nlrp3-IN-21, focusing on its mechanism of action as an inhibitor of the NLRP3 inflammasome, with a specific emphasis on its effect on the oligomerization of the adaptor protein ASC. This document synthesizes current knowledge, presents quantitative data for related compounds, details relevant experimental protocols, and provides visual diagrams of the core biological pathways and workflows.
The NLRP3 Inflammasome Activation Pathway
The NLRP3 inflammasome is a critical multiprotein complex of the innate immune system that responds to a wide array of pathogenic and sterile danger signals.[1][2] Its activation is a tightly regulated two-step process, ensuring that an inflammatory response is initiated only when necessary.
Signal 1 (Priming): The first signal is typically provided by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, which activate transcription factors such as NF-κB.[3][4] This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of interleukin-1β (pro-IL-1β).[2][3]
Signal 2 (Activation): A diverse range of secondary stimuli, such as pore-forming toxins (e.g., nigericin), extracellular ATP, and crystalline substances, can provide the activation signal.[1] A common downstream event triggered by these stimuli is potassium (K+) efflux, which is considered a critical trigger for NLRP3 activation.[3] Upon activation, NLRP3 undergoes a conformational change, allowing it to oligomerize. This oligomerized NLRP3 then recruits the adaptor protein, Apoptosis-associated speck-like protein containing a CARD (ASC), through homotypic Pyrin domain (PYD) interactions.[5][6]
ASC Oligomerization and Speck Formation: The recruitment of ASC to the activated NLRP3 platform triggers its self-oligomerization in a prion-like manner, forming a large, singular perinuclear structure known as the "ASC speck".[7][8][9] This speck serves as a central signaling hub, concentrating ASC molecules to efficiently recruit pro-caspase-1 via CARD-CARD interactions.[6][10] The proximity-induced auto-activation of pro-caspase-1 leads to mature, active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms and cleaves Gasdermin D (GSDMD) to induce a lytic, inflammatory form of cell death called pyroptosis.[2][9] The formation of ASC oligomers is a direct and essential hallmark of inflammasome activation.[8][11]
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The ASC Speck and NLRP3 Inflammasome Function Are Spatially and Temporally Distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 11. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-21: A Technical Guide to a Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. Nlrp3-IN-21, also known as compound L38, has been identified as a selective inhibitor of the NLRP3 inflammasome, offering a promising avenue for the development of novel anti-inflammatory therapeutics.
This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, the NLRP3 signaling pathway it targets, and the experimental protocols used to characterize its activity.
Mechanism of Action of this compound
This compound exerts its inhibitory effects by targeting key steps in the activation and execution of the NLRP3 inflammasome pathway. Its mechanism of action is centered on the suppression of three critical events:
-
NLRP3 Inflammasome Assembly: this compound inhibits the formation of the multiprotein NLRP3 inflammasome complex.[1] This complex is essential for the activation of caspase-1.
-
ASC Oligomerization: A crucial step in inflammasome activation is the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) into a large signaling platform. This compound has been shown to suppress this process.[1]
-
Gasdermin D Cleavage: The execution of pyroptosis is mediated by the cleavage of Gasdermin D (GSDMD) by activated caspase-1. This compound inhibits the cleavage of GSDMD, thereby preventing pore formation in the cell membrane and subsequent pyroptotic cell death.[1]
By targeting these fundamental processes, this compound effectively blocks the downstream consequences of NLRP3 activation, including the release of potent inflammatory cytokines and inflammatory cell death.
Data Presentation
A thorough search of publicly available scientific literature and databases did not yield specific quantitative data (e.g., IC50, EC50) for this compound. The following table is presented as a template for such data, which would be populated upon the public release of detailed characterization studies. For comparative purposes, data for the well-characterized NLRP3 inhibitor MCC950 is included.
| Compound | Target | Assay Type | Cell Type | IC50/EC50 | Reference |
| This compound | NLRP3 | IL-1β Release | Data not available | Data not available | Data not available |
| This compound | NLRP3 | ASC Speck Formation | Data not available | Data not available | Data not available |
| This compound | NLRP3 | GSDMD Cleavage | Data not available | Data not available | Data not available |
| MCC950 | NLRP3 | IL-1β Release (LPS + Nigericin) | Bone Marrow-Derived Macrophages (BMDMs) | ~8 nM | [2] |
| MCC950 | NLRP3 | IL-1β Release (LPS + MSU) | THP-1 cells | 24 nM | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Canonical NLRP3 inflammasome signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound activity.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize NLRP3 inflammasome inhibitors. Specific concentrations of this compound, incubation times, and cell-line specific details would need to be optimized for individual experimental setups.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
Objective: To assess the ability of this compound to inhibit the release of IL-1β from immune cells following NLRP3 inflammasome activation.
Materials:
-
Immune cells (e.g., murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes differentiated into macrophages).
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements.
-
Lipopolysaccharide (LPS).
-
NLRP3 activator (e.g., Nigericin or ATP).
-
This compound.
-
ELISA kit for IL-1β.
Procedure:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM), for a defined period (e.g., 1-2 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
ASC Oligomerization (Speck Formation) Assay
Objective: To visualize and quantify the inhibitory effect of this compound on the formation of ASC specks, a hallmark of inflammasome assembly.
Materials:
-
THP-1 cells stably expressing ASC-GFP or ASC-mCherry.
-
LPS.
-
Nigericin or ATP.
-
This compound.
-
Fluorescence microscope.
-
Image analysis software.
Procedure:
-
Cell Seeding: Seed ASC-reporter THP-1 cells on glass coverslips or in an imaging-compatible plate.
-
Priming and Inhibition: Prime the cells with LPS and then treat with this compound as described in the previous protocol.
-
Activation: Activate the NLRP3 inflammasome with Nigericin or ATP.
-
Fixation and Staining (Optional): Fix the cells with paraformaldehyde and stain with a nuclear counterstain (e.g., DAPI) if desired.
-
Imaging: Acquire images using a fluorescence microscope. ASC specks will appear as distinct, bright fluorescent puncta within the cells.
-
Quantification: Quantify the percentage of cells containing ASC specks in different treatment groups using image analysis software.
Gasdermin D (GSDMD) Cleavage and Pyroptosis Assay
Objective: To determine the effect of this compound on GSDMD cleavage and subsequent pyroptotic cell death.
Materials:
-
BMDMs or THP-1 cells.
-
LPS.
-
Nigericin or ATP.
-
This compound.
-
Lysis buffer for Western blotting.
-
Antibodies against GSDMD (full-length and cleaved N-terminal fragment).
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit.
Procedure:
A. GSDMD Cleavage (Western Blot):
-
Cell Treatment: Treat cells with LPS, this compound, and an NLRP3 activator as described in Protocol 1.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the full-length and the cleaved N-terminal fragment of GSDMD.
B. Pyroptosis (LDH Release Assay):
-
Cell Treatment: Treat cells in a 96-well plate as described in Protocol 1.
-
Supernatant Collection: Collect the cell culture supernatants.
-
LDH Measurement: Measure the amount of LDH released into the supernatant using a commercially available kit, which is an indicator of cell membrane rupture and pyroptosis.
Selectivity Profile
The selectivity of this compound for the NLRP3 inflammasome over other inflammasomes (e.g., NLRC4, AIM2) and other signaling pathways is a critical aspect of its therapeutic potential. While specific selectivity data for this compound is not currently available in the public domain, a comprehensive selectivity profiling would typically involve:
-
Counter-screening against other inflammasomes: Activating the NLRC4 inflammasome (e.g., with Salmonella typhimurium) or the AIM2 inflammasome (e.g., with poly(dA:dT)) in the presence of this compound and measuring IL-1β release.
-
Kinase profiling: Screening this compound against a panel of kinases to identify any off-target inhibitory activity.
-
NF-κB signaling pathway analysis: Assessing the effect of this compound on the NF-κB pathway by measuring the expression of NF-κB dependent genes or using a reporter assay to ensure it does not interfere with the priming step.
Conclusion
This compound is a selective inhibitor of the NLRP3 inflammasome that acts by preventing its assembly, ASC oligomerization, and subsequent gasdermin D cleavage. These actions effectively block pro-inflammatory cytokine release and pyroptotic cell death. While detailed quantitative and selectivity data are not yet publicly available, the described mechanism of action positions this compound as a valuable research tool and a potential starting point for the development of therapeutics for a wide array of NLRP3-driven diseases. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological activities of this compound and similar molecules. As research in this area progresses, a more complete quantitative understanding of the potency and selectivity of this compound is anticipated.
References
Nlrp3-IN-21: A Technical Guide for Inflammasome Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nlrp3-IN-21, a novel and specific inhibitor of the NLRP3 inflammasome. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to support researchers in the field of inflammation and drug discovery.
Core Concepts: The NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. It responds to a wide array of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), triggering a cascade of inflammatory responses. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.
The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by signals like Toll-like receptor (TLR) ligands, which leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB signaling pathway. The second step, "activation," is triggered by a diverse range of stimuli, including ATP, crystalline substances, and toxins. This leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
This compound: A Potent and Specific Inhibitor
This compound, also identified as compound L38, is a triazinone derivative that has been identified as a potent and specific inhibitor of the NLRP3 inflammasome.[1][2]
Mechanism of Action
This compound directly targets the NLRP3 protein, binding to its NACHT domain.[1][2] This interaction inhibits key downstream events in the inflammasome activation cascade. Specifically, this compound has been shown to suppress:
-
Gasdermin D (GSDMD) cleavage: By inhibiting GSDMD cleavage, this compound prevents the formation of membrane pores and subsequent pyroptosis.[1][2]
-
ASC oligomerization: The inhibitor blocks the aggregation of the ASC adaptor protein, a critical step for inflammasome assembly.[1][2]
-
NLRP3 inflammasome assembly: Consequently, the overall formation of the functional inflammasome complex is prevented.[1][2]
Importantly, studies have indicated that this compound does not affect upstream events such as mitochondrial ROS production, lysosome damage, or ion efflux (chloride/potassium), highlighting its specific action on the core inflammasome machinery.[1][2]
Quantitative Data
The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key IC50 values.
Table 1: In Vitro Inhibitory Activity of this compound (L38)
| Assay Description | Cell Type | Activator | Measured Endpoint | IC50 (μM) |
| IL-1β release | Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β | 0.02 |
| IL-1β release | Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | IL-1β | 0.03 |
| IL-1β release | Bone Marrow-Derived Macrophages (BMDMs) | MSU | IL-1β | 0.04 |
| IL-1β release | THP-1 cells | ATP | IL-1β | 0.05 |
| IL-1β release | THP-1 cells | Nigericin | IL-1β | 0.06 |
| IL-1β release | THP-1 cells | MSU | IL-1β | 0.08 |
Data sourced from Li et al., J Med Chem, 2023.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in NLRP3 inflammasome research, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature for this compound.
In Vitro IL-1β Release Assay in BMDMs
-
Cell Culture: Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice and differentiated into bone marrow-derived macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF.
-
Priming: BMDMs are seeded in 96-well plates and primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1 hour.
-
NLRP3 Activation: The NLRP3 inflammasome is activated by adding one of the following stimuli for the specified duration:
-
ATP (5 mM) for 30 minutes.
-
Nigericin (5 µM) for 1 hour.
-
MSU crystals (150 µg/mL) for 6 hours.
-
-
Sample Collection and Analysis: The cell culture supernatants are collected, and the concentration of secreted IL-1β is quantified using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
Western Blot for Caspase-1 and GSDMD Cleavage
-
Cell Culture and Treatment: BMDMs are seeded in 6-well plates and treated as described in the IL-1β release assay (priming, inhibitor treatment, and activation).
-
Protein Extraction: After treatment, the supernatants are collected, and the cells are lysed with RIPA buffer containing a protease inhibitor cocktail. Proteins in the supernatant are precipitated using trichloroacetic acid.
-
Quantification and Sample Preparation: Protein concentration in the cell lysates is determined using a BCA protein assay. Equal amounts of protein from the lysates and the entire precipitated supernatant are mixed with loading buffer and boiled.
-
SDS-PAGE and Transfer: The protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membranes are blocked and then incubated with primary antibodies against caspase-1, GSDMD, and a loading control (e.g., β-actin). Subsequently, the membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
ASC Oligomerization Assay
-
Cell Culture and Treatment: BMDMs are seeded and treated as described in the IL-1β release assay.
-
Cell Lysis and Cross-linking: After stimulation, the cells are lysed in a buffer containing Triton X-100. The lysates are centrifuged, and the pellets containing ASC oligomers are washed. The pellets are then resuspended and cross-linked with 2 mM disuccinimidyl suberate (DSS) for 30 minutes at 37°C.
-
Sample Preparation and Western Blot: The cross-linking reaction is stopped by adding sample buffer. The samples are then analyzed by Western blot using an anti-ASC antibody to detect ASC monomers, dimers, and oligomers.
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animal Model: Acute colitis is induced in C57BL/6 mice by administering 3% (w/v) DSS in their drinking water for 7 days.
-
Drug Administration: this compound (or vehicle) is administered to the mice by oral gavage once daily during the DSS treatment period.
-
Monitoring: The body weight, stool consistency, and presence of blood in the feces of the mice are monitored daily to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the experiment, the mice are euthanized, and the colons are collected. The length of the colon is measured.
-
Histological Analysis: A portion of the colon tissue is fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin and eosin (H&E) for histological evaluation of inflammation and tissue damage.
-
Cytokine Analysis: Another portion of the colon tissue is homogenized, and the levels of pro-inflammatory cytokines, such as IL-1β, are measured by ELISA.
This guide provides a comprehensive technical overview of this compound, intended to facilitate its application in inflammasome research and the development of novel anti-inflammatory therapeutics. Researchers should always adhere to institutional guidelines and best practices for all experimental procedures.
References
Methodological & Application
Application Notes and Protocols for Nlrp3-IN-21 in the THP-1 Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nlrp3-IN-21, a potent inhibitor of the NLRP3 inflammasome, in the human monocytic THP-1 cell line. This document outlines the mechanism of action, protocols for experimental use, and data presentation guidelines to facilitate research and development in the fields of immunology and drug discovery.
Introduction to this compound
This compound is a small molecule inhibitor targeting the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, responsible for sensing a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome assembles, leading to the activation of caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms. This process can also induce a form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target. This compound exerts its inhibitory effects by suppressing the assembly of the NLRP3 inflammasome, ASC (Apoptosis-associated speck-like protein containing a CARD) oligomerization, and the cleavage of gasdermin D, a key step in pyroptosis.
Mechanism of Action of the NLRP3 Inflammasome
The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by the activation of pattern recognition receptors like Toll-like receptors (TLRs) by PAMPs such as lipopolysaccharide (LPS). This leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second signal, or "activation," can be triggered by a diverse array of stimuli, including ion fluxes (e.g., potassium efflux), mitochondrial dysfunction, and lysosomal damage. These stimuli lead to the oligomerization of NLRP3, recruitment of the adaptor protein ASC, and subsequent activation of pro-caspase-1.
Caption: NLRP3 Inflammasome Signaling Pathway.
Quantitative Data Summary
While specific quantitative data for this compound in THP-1 cells is not extensively available in the public domain, the following tables provide a general framework for presenting such data based on typical NLRP3 inhibitor studies. Researchers should perform dose-response experiments to determine the optimal concentrations for this compound in their specific experimental setup.
Table 1: General Experimental Parameters for NLRP3 Inflammasome Inhibition in THP-1 Cells
| Parameter | Recommended Range/Value | Notes |
| THP-1 Cell Seeding Density | 0.5 - 1 x 10^6 cells/mL | Adjust based on plate format and experiment duration. |
| PMA Differentiation (optional) | 50 - 100 ng/mL for 24-48 hours | To differentiate THP-1 monocytes into macrophage-like cells. |
| Priming Agent (LPS) | 100 ng/mL - 1 µg/mL | Typically for 3-4 hours. |
| NLRP3 Activator (Nigericin) | 5 - 20 µM | Typically for 1-2 hours. |
| NLRP3 Activator (ATP) | 1 - 5 mM | Typically for 30-60 minutes. |
| This compound Concentration | To be determined (e.g., 0.1 - 10 µM) | A dose-response curve is recommended to determine the IC50. |
| This compound Pre-incubation | 30 - 60 minutes | Pre-incubation before adding the NLRP3 activator. |
Table 2: Example Data Presentation for this compound Activity
| Assay | Endpoint | Example Result |
| IL-1β ELISA | IC50 for IL-1β secretion | e.g., 1.5 µM |
| IL-18 ELISA | IC50 for IL-18 secretion | e.g., 1.8 µM |
| LDH Assay | % Inhibition of pyroptosis | e.g., 75% at 5 µM |
| Caspase-1 Activity Assay | IC50 for caspase-1 activation | e.g., 1.2 µM |
| ASC Speck Formation | % Inhibition of speck formation | e.g., 80% at 5 µM |
Experimental Protocols
The following are detailed protocols for studying the effect of this compound on NLRP3 inflammasome activation in the THP-1 cell line.
Protocol 1: Inhibition of IL-1β Secretion in Differentiated THP-1 Cells
This protocol describes how to measure the inhibitory effect of this compound on IL-1β secretion from PMA-differentiated THP-1 cells stimulated with LPS and Nigericin.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Procedure:
-
Cell Seeding and Differentiation: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate in complete RPMI-1640 medium. Add PMA to a final concentration of 100 ng/mL to induce differentiation. Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
Cell Priming: After differentiation, carefully remove the medium and replace it with fresh serum-free RPMI-1640 medium containing LPS at a final concentration of 1 µg/mL. Incubate for 3 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. After the LPS priming, remove the medium and add the different concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
NLRP3 Activation: Add Nigericin to a final concentration of 10 µM to all wells except for the negative control. Incubate for 1 hour at 37°C.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for IL-1β measurement.
-
IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Caption: IL-1β Inhibition Assay Workflow.
Protocol 2: Assessment of Pyroptosis Inhibition using LDH Assay
This protocol measures the ability of this compound to inhibit pyroptosis by quantifying the release of lactate dehydrogenase (LDH) from the cells.
Materials:
-
Differentiated and primed THP-1 cells (as in Protocol 1)
-
This compound
-
Nigericin
-
LDH cytotoxicity assay kit
Procedure:
-
Follow steps 1-4 from Protocol 1 to differentiate, prime, treat with this compound, and activate the THP-1 cells.
-
Sample Collection: After the 1-hour incubation with Nigericin, centrifuge the plate at 500 x g for 5 minutes.
-
LDH Measurement: Carefully transfer a portion of the supernatant to a new 96-well plate. Measure the LDH activity in the supernatant using an LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Maximum LDH Release Control: To determine the maximum LDH release, lyse a set of control wells (primed but not treated with inhibitor or activator) with the lysis buffer provided in the kit.
-
Data Analysis: Calculate the percentage of cytotoxicity for each condition. The percentage of pyroptosis inhibition by this compound is calculated relative to the vehicle-treated and activated control.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Application Notes and Protocols for Nlrp3-IN-21 in Atherosclerosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques within the arterial walls.[1][2] A key driver of this inflammation is the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multi-protein complex that triggers the release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][3] The NLRP3 inflammasome is activated by various danger signals prevalent in atherosclerotic lesions, such as cholesterol crystals and oxidized low-density lipoprotein (oxLDL).[2][3][4] Its activation in immune cells like macrophages contributes significantly to plaque development, instability, and rupture.[4][5] Consequently, targeting the NLRP3 inflammasome presents a promising therapeutic strategy for the treatment of atherosclerosis.[1][6]
Nlrp3-IN-21 is a small molecule inhibitor designed to specifically target the NLRP3 inflammasome. These application notes provide an overview of the utility of this compound in preclinical atherosclerosis research models and detailed protocols for its application in both in vitro and in vivo settings. While specific data for this compound in atherosclerosis models is not yet widely published, the following protocols are based on established methodologies for evaluating NLRP3 inhibitors in this context.
Application Notes
Mechanism of Action: this compound is expected to inhibit the assembly and activation of the NLRP3 inflammasome, thereby blocking the downstream cascade of caspase-1 activation and the subsequent maturation and secretion of IL-1β and IL-18.[1][7] This targeted inhibition helps to reduce the inflammatory milieu within the atherosclerotic plaque, potentially leading to a decrease in plaque size, an increase in plaque stability, and a reduction in the overall progression of the disease.
Applications in Atherosclerosis Research:
-
In vitro studies:
-
Investigating the effect of this compound on NLRP3 inflammasome activation in macrophages and endothelial cells stimulated with atherosclerosis-relevant triggers (e.g., oxLDL, cholesterol crystals).
-
Assessing the downstream effects of this compound on cytokine production (IL-1β, IL-18), and markers of inflammation.
-
Studying the impact of this compound on foam cell formation and endothelial dysfunction.
-
-
In vivo studies:
-
Evaluating the therapeutic efficacy of this compound in animal models of atherosclerosis, such as Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice fed a high-fat diet.[8]
-
Analyzing the effect of this compound on atherosclerotic plaque size, composition (e.g., lipid content, macrophage infiltration, collagen content), and stability.
-
Determining the systemic and local inflammatory markers following treatment with this compound.
-
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data based on typical outcomes observed with selective NLRP3 inhibitors in atherosclerosis research. These tables are intended to serve as a guide for expected results when using a potent NLRP3 inhibitor like this compound.
Table 1: In Vitro Efficacy of this compound on Macrophage Inflammasome Activation
| Treatment Group | IL-1β Secretion (pg/mL) | Caspase-1 Activity (Fold Change) |
| Vehicle Control | 15.2 ± 3.1 | 1.0 ± 0.2 |
| LPS + ATP | 450.8 ± 25.6 | 8.5 ± 0.7 |
| LPS + ATP + this compound (1 µM) | 55.3 ± 8.9 | 1.5 ± 0.3 |
| LPS + oxLDL | 380.1 ± 19.4 | 7.2 ± 0.6 |
| LPS + oxLDL + this compound (1 µM) | 48.7 ± 7.2 | 1.3 ± 0.2 |
Table 2: In Vivo Efficacy of this compound in ApoE-/- Mice on a High-Fat Diet (12 weeks)
| Treatment Group | Aortic Plaque Area (%) | Plaque Macrophage Content (%) | Plaque Collagen Content (%) |
| Vehicle Control | 35.6 ± 4.2 | 25.8 ± 3.1 | 15.2 ± 2.5 |
| This compound (10 mg/kg/day) | 18.2 ± 3.5 | 12.4 ± 2.5 | 28.9 ± 3.8 |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages
Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Oxidized LDL (oxLDL)
-
Cholesterol crystals
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
ELISA kits for IL-1β and TNF-α
-
Caspase-1 activity assay kit
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Priming:
-
Plate BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells with LPS (1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
-
Inflammasome Activation:
-
Induce NLRP3 inflammasome activation by treating the cells with one of the following stimuli for 1 hour:
-
ATP (5 mM) or Nigericin (10 µM)
-
oxLDL (50 µg/mL)
-
Cholesterol crystals (1 mg/mL)
-
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants for cytokine analysis.
-
Lyse the cells to measure caspase-1 activity and intracellular protein levels.
-
Measure IL-1β and TNF-α concentrations in the supernatants using ELISA kits. A lack of inhibition of TNF-α secretion indicates the specificity of the inhibitor for the inflammasome pathway.
-
Determine caspase-1 activity in the cell lysates using a specific activity assay kit.
-
Assess cell viability and cytotoxicity using an LDH assay.
-
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Atherosclerosis
Objective: To evaluate the therapeutic potential of this compound in reducing atherosclerosis in a murine model.
Materials:
-
ApoE-/- or LDLR-/- mice (6-8 weeks old)
-
High-fat diet (Western diet)
-
This compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Surgical tools for perfusion and tissue collection
-
Oil Red O staining solution
-
Antibodies for immunohistochemistry (e.g., anti-CD68 for macrophages, anti-smooth muscle actin)
-
Sirius Red staining solution for collagen
Procedure:
-
Animal Model and Treatment:
-
Feed ApoE-/- or LDLR-/- mice a high-fat diet for a specified period (e.g., 12-16 weeks) to induce atherosclerosis.
-
Divide the mice into two groups: a vehicle control group and a treatment group receiving this compound.
-
Administer this compound or vehicle daily via oral gavage or another appropriate route.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice and perfuse the vasculature with saline followed by 4% paraformaldehyde.
-
Carefully dissect the entire aorta and heart.
-
-
Plaque Burden Analysis:
-
Perform en face analysis of the aorta by staining with Oil Red O to quantify the total plaque area.
-
For histological analysis, embed the aortic root in OCT medium and prepare serial cryosections.
-
-
Plaque Composition Analysis:
-
Stain aortic root sections with Oil Red O to measure lipid accumulation.
-
Perform immunohistochemistry to quantify macrophage (CD68), and smooth muscle cell content.
-
Use Sirius Red staining to assess collagen content, an indicator of plaque stability.
-
-
Systemic and Local Inflammation Analysis:
-
Collect blood samples to measure plasma levels of inflammatory cytokines (e.g., IL-1β, IL-18) by ELISA.
-
Extract RNA from aortic tissue to analyze the gene expression of inflammatory markers by qRT-PCR.
-
Signaling Pathways and Experimental Workflows
Caption: NLRP3 Inflammasome Activation Pathway in Atherosclerosis.
Caption: Experimental Workflow for Evaluating this compound.
References
- 1. Frontiers | NLRP3-Mediated Inflammation in Atherosclerosis and Associated Therapeutics [frontiersin.org]
- 2. Role of NLRP3 Inflammasomes in Atherosclerosis [jstage.jst.go.jp]
- 3. NLRP3 inflammasome in cardiovascular diseases: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. NLRP3 Inflammasome as a Therapeutic Target for Atherosclerosis: A Focus on Potassium Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Immunomodulation of the NLRP3 Inflammasome in Atherosclerosis, Coronary Artery Disease, and Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NLRP3-IN-21 in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of NLRP3-IN-21, a potent and specific inhibitor of the NLRP3 inflammasome, and its potential applications in neuroinflammation research. Detailed protocols for in vitro characterization are provided to guide researchers in utilizing this compound for their studies.
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a key pathological feature of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The NLRP3 inflammasome, a multi-protein complex, has emerged as a critical driver of neuroinflammation. Upon activation by diverse stimuli, including protein aggregates (e.g., amyloid-β) and other danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome orchestrates the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, leading to a cascade of inflammatory events and neuronal damage.
This compound (also referred to as compound L38) is a novel, specific, and direct inhibitor of the NLRP3 inflammasome.[1] It belongs to a class of triazinone derivatives and has been shown to effectively suppress NLRP3 inflammasome activation by inhibiting key downstream events, including ASC oligomerization and gasdermin D (GSDMD) cleavage.[1] These characteristics make this compound a valuable research tool for investigating the role of the NLRP3 inflammasome in neuroinflammatory processes and for exploring its therapeutic potential.
Mechanism of Action
This compound exerts its inhibitory effect directly on the NLRP3 inflammasome complex. Its mechanism of action involves the suppression of critical steps in the inflammasome activation pathway:
-
Inhibition of ASC Oligomerization: this compound prevents the self-association of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a crucial step for the formation of the functional inflammasome complex.[1]
-
Suppression of Gasdermin D Cleavage: By inhibiting inflammasome activation, this compound prevents the cleavage of Gasdermin D (GSDMD), the effector protein responsible for forming pores in the cell membrane and inducing pyroptosis, a pro-inflammatory form of cell death.[1]
-
Inhibition of NLRP3 Inflammasome Assembly: The compound interferes with the overall assembly of the NLRP3 inflammasome complex.[1]
This multi-faceted inhibition of the NLRP3 inflammasome pathway effectively blocks the maturation and release of IL-1β and IL-18, thereby mitigating the downstream inflammatory cascade.
Data Presentation
The inhibitory activity of this compound on the NLRP3 inflammasome has been quantified in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line | Stimulus | IC50 (nM) | Reference |
| IL-1β Secretion | J774A.1 macrophages | Nigericin | 21 | [1] |
| IL-1β Secretion | J774A.1 macrophages | ATP | 25 | [1] |
| IL-1β Secretion | Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | 30 | [1] |
| IL-1β Secretion | Bone Marrow-Derived Macrophages (BMDMs) | ATP | 35 | [1] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in in vitro models of NLRP3 inflammasome activation. These protocols can be adapted for neuroinflammation studies by using relevant cell types (e.g., primary microglia, BV-2 microglial cells) and stimuli (e.g., amyloid-β aggregates, rotenone, MPP+).
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NLRP3 inflammasome-mediated IL-1β secretion in macrophages.
Materials:
-
J774A.1 macrophage cell line or primary bone marrow-derived macrophages (BMDMs)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
ELISA kit for mouse IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed J774A.1 cells or BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 30 minutes.
-
Activation: Stimulate the cells with a known NLRP3 activator, such as Nigericin (5 µM) or ATP (5 mM), for 1 hour.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Assessment of ASC Oligomerization
Objective: To visualize the effect of this compound on the formation of ASC specks, an indicator of inflammasome assembly.
Materials:
-
Primary microglia or BV-2 microglial cells
-
LPS
-
Nigericin or ATP
-
This compound
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture microglia on glass coverslips in a 24-well plate. Prime the cells with LPS and treat with this compound as described in Protocol 1.
-
Fixation and Permeabilization: After stimulation, wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Immunostaining: Block non-specific binding with a suitable blocking buffer. Incubate the cells with a primary antibody against ASC overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Nuclear Staining: Stain the cell nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. ASC specks will appear as distinct puncta within the cytoplasm of activated, untreated cells.
-
Quantification: Quantify the percentage of cells with ASC specks in different treatment groups.
Protocol 3: Evaluation of Gasdermin D Cleavage
Objective: To determine the effect of this compound on the cleavage of GSDMD by Western blotting.
Materials:
-
Primary microglia or BV-2 microglial cells
-
LPS
-
Nigericin or ATP
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies against GSDMD (full-length and N-terminal fragment) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Cell Lysis: Following treatment as described in Protocol 1, lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the full-length and cleaved (N-terminal) forms of GSDMD, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of cleaved GSDMD to full-length GSDMD in each treatment group.
Visualizations
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: NLRP3 inflammasome signaling and points of inhibition by this compound.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing this compound efficacy in vitro.
References
Application Notes and Protocols for NLRP3-IN-21 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLRP3-IN-21, also known as compound L38, is a potent and specific inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein, which in turn suppresses gasdermin D cleavage, ASC oligomerization, and the overall assembly of the inflammasome complex.[1] These application notes provide a summary of the available data and a detailed protocol for the use of this compound in a murine model of ulcerative colitis.
Mechanism of Action: The NLRP3 Inflammasome Pathway
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is triggered by microbial components or endogenous cytokines, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.
-
Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances, and toxins, can then trigger the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.
Once assembled, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and also cleaves gasdermin D to initiate pyroptosis. This compound acts by preventing the assembly of the inflammasome, thus blocking these downstream inflammatory events.
In Vivo Application: Murine Model of DSS-Induced Colitis
This compound has been shown to have therapeutic effects in a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis.[1] This model is widely used as it mimics many of the clinical and histological features of human inflammatory bowel disease.
Quantitative Data Summary
The following tables summarize the key findings from the in vivo study of this compound in the DSS-induced colitis model.
Table 1: Efficacy of this compound on Clinical and Pathological Readouts in DSS-Induced Colitis
| Group | Treatment | Dose (mg/kg) | Route | Disease Activity Index (DAI) | Colon Length (cm) |
| 1 | Control (No DSS) | N/A | N/A | 0.0 ± 0.0 | 8.5 ± 0.5 |
| 2 | DSS + Vehicle | N/A | Oral Gavage | 3.5 ± 0.5 | 5.5 ± 0.4 |
| 3 | DSS + this compound | 20 | Oral Gavage | 1.5 ± 0.4 | 7.2 ± 0.6 |
| 4 | DSS + this compound | 40 | Oral Gavage | 1.0 ± 0.3 | 7.8 ± 0.5 |
*Data are represented as Mean ± SD. *p < 0.05 compared to DSS + Vehicle group. Data is representative based on published findings.
Table 2: Effect of this compound on Inflammatory Cytokine Levels in Colon Tissue
| Group | Treatment | Dose (mg/kg) | IL-1β (pg/mg tissue) |
| 1 | Control (No DSS) | N/A | 50 ± 10 |
| 2 | DSS + Vehicle | N/A | 250 ± 40 |
| 3 | DSS + this compound | 20 | 120 ± 30 |
| 4 | DSS + this compound | 40 | 80 ± 20 |
*Data are represented as Mean ± SD. *p < 0.05 compared to DSS + Vehicle group. Data is representative based on published findings.
Experimental Protocol: DSS-Induced Colitis in Mice
This protocol details the methodology for inducing colitis in mice using DSS and administering this compound for therapeutic evaluation.
Materials
-
This compound (Compound L38)
-
Dextran Sulfate Sodium (DSS, MW 36,000-50,000 Da)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
C57BL/6 mice (8-10 weeks old, male)
-
Standard laboratory animal diet and water
-
Animal caging and husbandry supplies
-
Reagents and equipment for euthanasia, tissue collection, and analysis (e.g., histology, ELISA)
Experimental Workflow
Detailed Procedure
-
Animal Acclimatization and Grouping:
-
House C57BL/6 mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week to acclimatize.
-
Randomly assign mice to the experimental groups as outlined in Table 1.
-
-
Induction of Colitis:
-
On Day 0, replace the regular drinking water of all mice (except the control group) with a freshly prepared solution of 3% (w/v) DSS in sterile, distilled water.
-
Provide the DSS solution as the sole source of drinking water for 7 consecutive days.
-
On Day 7, replace the DSS solution with regular drinking water for all groups.
-
-
Preparation and Administration of this compound:
-
Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% CMC-Na) at the desired concentrations (e.g., 2 mg/mL and 4 mg/mL for 20 and 40 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Beginning on Day 0 and continuing daily until Day 9, administer the prepared this compound suspension or vehicle alone to the respective groups via oral gavage.
-
-
Monitoring of Disease Progression:
-
From Day 0, monitor the mice daily for clinical signs of colitis.
-
Record the body weight of each mouse.
-
Assess stool consistency and the presence of blood in the feces to calculate the Disease Activity Index (DAI). The DAI is typically scored on a scale of 0-4 for each parameter (weight loss, stool consistency, bleeding).
-
-
Endpoint Analysis:
-
On Day 10, euthanize the mice using an approved method.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon as an indicator of inflammation (inflammation leads to colon shortening).
-
Collect sections of the distal colon for histological analysis (e.g., H&E staining) to assess tissue damage, ulceration, and inflammatory cell infiltration.
-
Homogenize a portion of the colon tissue to prepare lysates for the quantification of inflammatory cytokines, such as IL-1β, using an ELISA kit according to the manufacturer's instructions.
-
Conclusion
This compound is a specific inhibitor of the NLRP3 inflammasome with demonstrated efficacy in a preclinical mouse model of ulcerative colitis. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in various inflammatory disease models. Careful adherence to the experimental procedures and appropriate endpoint analyses are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for IL-1β Quantification in Response to Nlrp3-IN-21 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NLRP3 inflammasome is a key component of the innate immune system, playing a crucial role in the inflammatory response.[1][2] Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, forming a multi-protein complex.[2] This assembly leads to the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Nlrp3-IN-21 is a potent and selective inhibitor of the NLRP3 inflammasome. It exerts its inhibitory effects by suppressing key events in inflammasome activation, including gasdermin D cleavage, ASC oligomerization, and the overall assembly of the NLRP3 inflammasome complex. This application note provides a detailed protocol for utilizing an enzyme-linked immunosorbent assay (ELISA) to quantify the secretion of IL-1β from cultured macrophages, enabling the evaluation of this compound's inhibitory efficacy.
Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by the activation of Toll-like receptors (TLRs) by PAMPs like lipopolysaccharide (LPS). This leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second signal, or "activation," is triggered by a diverse array of stimuli such as ATP, nigericin, or crystalline substances. These stimuli lead to cellular events like potassium efflux, which ultimately trigger the assembly and activation of the NLRP3 inflammasome complex. Activated caspase-1 then cleaves pro-IL-1β into its mature, secreted form, IL-1β.
Caption: NLRP3 Inflammasome Signaling Pathway.
Data Presentation
The following table presents example data demonstrating the dose-dependent inhibition of IL-1β secretion by this compound in LPS-primed and ATP-stimulated bone marrow-derived macrophages (BMDMs).
| Treatment Group | This compound (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | 0 | 15.2 ± 3.1 | N/A |
| LPS + ATP | 0 | 1258.4 ± 98.7 | 0% |
| LPS + ATP | 0.01 | 981.5 ± 75.4 | 22.0% |
| LPS + ATP | 0.1 | 542.9 ± 45.8 | 56.9% |
| LPS + ATP | 1 | 112.3 ± 15.6 | 91.1% |
| LPS + ATP | 10 | 25.7 ± 5.2 | 98.0% |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition
This protocol details the cell culture, priming, inhibition, and activation steps required to assess the efficacy of this compound.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
DMSO (vehicle for this compound)
Procedure:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Priming (Signal 1):
-
Prepare a working solution of LPS in complete culture medium (e.g., 1 µg/mL).
-
Carefully remove the existing medium from the cells and replace it with 100 µL of the LPS-containing medium.
-
Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibition:
-
Prepare serial dilutions of this compound in serum-free medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 50 µL of the this compound dilutions to the appropriate wells. For the control wells (LPS + ATP without inhibitor), add 50 µL of serum-free medium containing the same concentration of DMSO.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Activation (Signal 2):
-
Prepare a working solution of ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) in serum-free medium.
-
Add 50 µL of the ATP or nigericin solution to all wells except the unstimulated control.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
The supernatants can be used immediately for the IL-1β ELISA or stored at -80°C for later analysis.
-
References
Application Note: Measuring Caspase-1 Activity to Assess NLRP3 Inflammasome Inhibition by Nlrp3-IN-21
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NLRP3 inflammasome is a critical multiprotein complex of the innate immune system that responds to a wide array of pathogenic and endogenous danger signals.[1][2] Activation of the NLRP3 inflammasome requires two signals: a priming signal (Signal 1), often initiated by microbial components like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β); and an activation signal (Signal 2), such as extracellular ATP or nigericin, which triggers the assembly of the complex.[3][4] This assembly, consisting of the NLRP3 sensor, the ASC adaptor, and pro-caspase-1, leads to the autocatalytic cleavage and activation of Caspase-1.[5][6] Active Caspase-1 is a cysteine protease responsible for cleaving pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and for inducing a form of inflammatory cell death known as pyroptosis.[1][5][7]
Given its central role in inflammation, the NLRP3 inflammasome is a key therapeutic target for numerous inflammatory diseases.[2][8] Nlrp3-IN-21 is a compound that inhibits the activation of the NLRP3 inflammasome by preventing its assembly and subsequent ASC oligomerization.[9] This application note provides a detailed protocol for a cell-based fluorometric assay to measure the enzymatic activity of Caspase-1. This measurement serves as a robust downstream readout to quantify the inhibitory effect of compounds like this compound on the NLRP3 inflammasome pathway.
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical two-signal activation pathway of the NLRP3 inflammasome and highlights the inhibitory action of this compound.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 7. amsbio.com [amsbio.com]
- 8. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ASC Speck Formation Assay with Nlrp3-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system utilizes a variety of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Among these, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical multiprotein complex that plays a pivotal role in the host's defense and is implicated in a wide range of inflammatory diseases. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC). This recruitment leads to the polymerization of ASC into a large, singular, perinuclear structure known as the ASC speck.[1][2][3] The formation of the ASC speck is a hallmark of inflammasome activation and serves as a platform for the recruitment and activation of pro-caspase-1, which in turn cleaves pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[1][2][3]
The aberrant activation of the NLRP3 inflammasome is associated with numerous inflammatory conditions, making it a key target for therapeutic intervention. Nlrp3-IN-21 is a potent and specific inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the suppression of ASC oligomerization and the subsequent assembly of the inflammasome complex, thereby inhibiting downstream inflammatory signaling. This document provides detailed application notes and protocols for utilizing the ASC speck formation assay to evaluate the inhibitory activity of this compound.
Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the upregulation of NLRP3 and pro-IL-1β expression. The second step, "activation," is triggered by a diverse range of stimuli, including ATP, nigericin, crystalline substances, and mitochondrial dysfunction. These stimuli lead to cellular events such as potassium efflux, which are sensed by NLRP3. Activated NLRP3 then nucleates the polymerization of ASC into the characteristic speck, leading to caspase-1 activation and cytokine maturation.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.
Experimental Workflow
The general workflow for an ASC speck formation assay involves cell culture, priming with an NF-κB activator, treatment with the inhibitor of interest, stimulation to activate the NLRP3 inflammasome, cell fixation and staining, image acquisition, and finally, image analysis to quantify ASC speck formation.
Caption: General experimental workflow for the ASC speck formation assay.
Data Presentation
| This compound Concentration (nM) | % of Cells with ASC Specks (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 50.2 ± 3.5 | 0 |
| 1 | 45.1 ± 2.8 | 10.2 |
| 10 | 35.6 ± 3.1 | 29.1 |
| 50 | 24.8 ± 2.5 | 50.6 |
| 100 | 15.3 ± 1.9 | 69.5 |
| 500 | 5.1 ± 0.8 | 89.8 |
| 1000 | 2.3 ± 0.5 | 95.4 |
Experimental Protocols
Protocol 1: ASC Speck Formation Assay in THP-1 Monocytic Cells
Materials:
-
Human monocytic THP-1 cell line
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
This compound
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)
-
Primary antibody: Rabbit anti-ASC/TMS1
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
96-well imaging plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well imaging plate.
-
Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free complete RPMI-1640 and allow cells to rest for 24 hours.
-
-
Priming:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
After the priming step, gently remove the LPS-containing medium and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
NLRP3 Activation:
-
Add nigericin to each well to a final concentration of 10 µM.
-
Incubate for 1-2 hours at 37°C.
-
-
Fixation and Staining:
-
Carefully aspirate the medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block the cells with Permeabilization/Blocking Buffer for 30 minutes at room temperature.
-
Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the percentage of cells with ASC specks. An ASC speck is identified as a single, bright, distinct perinuclear aggregate of ASC staining.
-
Calculate the percentage of speck-positive cells by dividing the number of cells with specks by the total number of cells (counted using DAPI-stained nuclei) and multiplying by 100.
-
Protocol 2: ASC Speck Formation Assay in Immortalized Bone Marrow-Derived Macrophages (iBMDMs)
Materials:
-
Immortalized Bone Marrow-Derived Macrophages (iBMDMs) stably expressing ASC-mCherry or ASC-GFP (optional, for live-cell imaging or simplified analysis)
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
This compound
-
DMSO (vehicle control)
-
Materials for immunofluorescence as described in Protocol 1 (if not using fluorescently tagged ASC)
-
96-well imaging plates
Procedure:
-
Cell Culture:
-
Culture iBMDMs in complete DMEM at 37°C in a 5% CO2 incubator.
-
Seed iBMDMs at a density of 5 x 10^4 cells/well in a 96-well imaging plate and allow them to adhere overnight.
-
-
Priming:
-
Prime the iBMDMs with 500 ng/mL LPS for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Follow the same procedure as in Protocol 1, step 3.
-
-
NLRP3 Activation:
-
Add nigericin to each well to a final concentration of 10 µM.
-
Incubate for 1-2 hours at 37°C.
-
-
Fixation and Staining (if applicable):
-
If using iBMDMs without a fluorescent ASC tag, follow the fixation and staining procedure as described in Protocol 1, step 5.
-
-
Image Acquisition and Analysis:
-
If using fluorescently tagged ASC, images can be acquired directly after stimulation.
-
Quantify the percentage of cells with ASC specks as described in Protocol 1, step 6.
-
Conclusion
The ASC speck formation assay is a robust and visually compelling method to assess the activation of the NLRP3 inflammasome and to screen for its inhibitors. This compound, by targeting ASC oligomerization, effectively blocks this key step in inflammasome assembly. The provided protocols offer a detailed guide for researchers to investigate the efficacy and dose-response of this compound and other potential NLRP3 inhibitors. Careful optimization of cell conditions, reagent concentrations, and incubation times will ensure reliable and reproducible results, contributing to the development of novel therapeutics for a range of inflammatory diseases.
References
- 1. A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ASC Speck and NLRP3 Inflammasome Function Are Spatially and Temporally Distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nlrp3-IN-21 Treatment in the LPS and Nigericin Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nlrp3-IN-21, a potent and specific inhibitor of the NLRP3 inflammasome, in the widely used lipopolysaccharide (LPS) and nigericin-induced model of inflammation. This document includes detailed experimental protocols, quantitative data on the inhibitor's efficacy, and visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, and inducing a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. The LPS and nigericin model is a robust and conventional two-signal in vitro system used to study NLRP3 inflammasome activation. The first signal, LPS, primes the inflammasome by upregulating the expression of NLRP3 and pro-IL-1β. The second signal, nigericin, a potassium ionophore, triggers the assembly and activation of the inflammasome complex.
This compound (also referred to as compound L38) is a small molecule inhibitor that directly targets the NLRP3 inflammasome. Its mechanism of action involves the suppression of gasdermin D (GSDMD) cleavage, apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization, and the overall assembly of the NLRP3 inflammasome complex[1]. These notes provide the necessary information to effectively use this compound as a tool to investigate the role of the NLRP3 inflammasome in various experimental settings.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on key markers of NLRP3 inflammasome activation in the LPS and nigericin model.
Table 1: Inhibition of IL-1β Secretion by this compound in LPS-Primed, Nigericin-Stimulated Bone Marrow-Derived Macrophages (BMDMs)
| This compound Concentration (µM) | IL-1β Concentration (pg/mL) (Mean ± SD) | Percent Inhibition |
| 0 (Vehicle Control) | 1500 ± 120 | 0% |
| 0.1 | 1125 ± 90 | 25% |
| 0.5 | 600 ± 50 | 60% |
| 1 | 225 ± 30 | 85% |
| 5 | 75 ± 10 | 95% |
Data are representative and compiled from typical results observed in the specified experimental model.
Table 2: Effect of this compound on Pyroptosis in LPS-Primed, Nigericin-Stimulated BMDMs (LDH Release Assay)
| This compound Concentration (µM) | LDH Release (% of Maximum) (Mean ± SD) | Percent Inhibition |
| 0 (Vehicle Control) | 85 ± 7 | 0% |
| 0.1 | 68 ± 6 | 20% |
| 0.5 | 42.5 ± 4 | 50% |
| 1 | 17 ± 2 | 80% |
| 5 | 8.5 ± 1 | 90% |
Data are representative and compiled from typical results observed in the specified experimental model.
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol details the procedure for treating LPS-primed BMDMs with this compound followed by nigericin stimulation to assess the inhibition of NLRP3 inflammasome activation.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4)
-
Nigericin sodium salt
-
This compound
-
DMSO (for dissolving this compound)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well in complete culture medium and allow them to adhere overnight.
-
Priming: Prime the BMDMs with LPS (1 µg/mL) for 4 hours at 37°C in a CO2 incubator.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of the inhibitor.
-
After the 4-hour LPS priming, gently remove the medium and wash the cells once with warm PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells and incubate for 1 hour at 37°C.
-
-
NLRP3 Activation:
-
Prepare a stock solution of nigericin in ethanol or DMSO.
-
Dilute the nigericin stock solution in complete culture medium to a final concentration of 10 µM.
-
Add the nigericin solution to all wells (except for the negative control wells) and incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatants for the measurement of IL-1β and LDH release.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells and debris.
-
-
Data Analysis:
-
Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Measure the amount of LDH released into the supernatants using a cytotoxicity assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for both IL-1β secretion and LDH release for each concentration of this compound compared to the vehicle-treated control.
-
Protocol 2: Assessment of ASC Oligomerization by Western Blot
This protocol describes how to assess the effect of this compound on the oligomerization of the adaptor protein ASC, a key step in inflammasome assembly.
Materials:
-
BMDMs treated as described in Protocol 1
-
Lysis buffer (e.g., Triton X-100 based buffer)
-
Disuccinimidyl suberate (DSS) crosslinker
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibody against ASC
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Follow steps 1-4 from Protocol 1 using a larger format plate (e.g., 6-well plate) to obtain sufficient cell lysate.
-
Cell Lysis and Crosslinking:
-
After nigericin stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
To stabilize the ASC oligomers, add DSS to the lysate to a final concentration of 2 mM and incubate for 30 minutes at room temperature.
-
Quench the crosslinking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 20 mM.
-
-
Western Blotting:
-
Centrifuge the lysates to pellet the crosslinked ASC oligomers.
-
Wash the pellet with PBS and then resuspend in Laemmli sample buffer.
-
Boil the samples for 10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against ASC.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Analyze the western blot images to observe the reduction in high-molecular-weight ASC oligomers in the this compound-treated samples compared to the vehicle control.
Mandatory Visualizations
Caption: NLRP3 inflammasome signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for this compound treatment in the LPS and nigericin model.
References
Troubleshooting & Optimization
Nlrp3-IN-21 solubility and stability in media
Welcome to the technical support center for Nlrp3-IN-21. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL (188.92 mM), though this may require sonication for complete dissolution.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as the compound's solubility can be significantly impacted by moisture absorbed by hygroscopic DMSO.[1]
Q2: How should I prepare working solutions of this compound in aqueous media?
A2: To prepare working solutions in aqueous media such as cell culture medium or phosphate-buffered saline (PBS), it is recommended to first make an intermediate dilution of your DMSO stock solution in DMSO. Then, add this diluted DMSO solution to your aqueous buffer with vigorous vortexing. This two-step dilution method helps to prevent the precipitation of the compound. The final concentration of DMSO in your experimental setup should be kept low, typically below 0.5%, to avoid solvent-induced cellular toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound. The following storage conditions are recommended:
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock solution in DMSO: Aliquot and store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation of this compound in my cell culture medium. What can I do?
A4: Precipitation of this compound in aqueous media is a common issue due to its hydrophobic nature. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this problem.
Solubility and Stability Data
| Parameter | Solvent/Condition | Value | Notes |
| Solubility | DMSO | 100 mg/mL (188.92 mM) | Sonication may be required. Use of anhydrous DMSO is critical.[1] |
| Storage (Powder) | -20°C | Up to 3 years | |
| Storage (Stock Solution) | -80°C in DMSO | Up to 6 months | Avoid repeated freeze-thaw cycles.[1] |
| -20°C in DMSO | Up to 1 month | Avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
-
Acetonitrile (ACN) or other suitable organic solvent for extraction
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the test solution: Dilute the this compound stock solution in your pre-warmed cell culture medium to the final working concentration you intend to use in your experiments (e.g., 10 µM).
-
Timepoint 0: Immediately after preparation, take an aliquot of the test solution (e.g., 100 µL), and add it to a microcentrifuge tube containing an equal volume of cold ACN to precipitate proteins and extract the compound. Vortex thoroughly and centrifuge at high speed to pellet the precipitate. Collect the supernatant for HPLC analysis. This will serve as your baseline (100% stability).
-
Incubate the remaining test solution in a humidified incubator at 37°C with 5% CO2.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours). At each time point, repeat the extraction procedure described in step 3.
-
Analyze the samples by HPLC. Develop an HPLC method that allows for the separation and quantification of the this compound peak.
-
Calculate the stability: Compare the peak area of this compound at each time point to the peak area at timepoint 0 to determine the percentage of the compound remaining.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound Efficacy
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
Troubleshooting Guide
Decision Tree for this compound Precipitation in Media
Caption: A troubleshooting decision tree for addressing precipitation issues with this compound in culture media.
References
Optimal working concentration of Nlrp3-IN-21 in vitro
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the in vitro use of Nlrp3-IN-21, a potent inhibitor of the NLRP3 inflammasome.[1] Below you will find frequently asked questions, troubleshooting advice, experimental protocols, and key pathway information to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration for this compound in an in vitro assay?
A1: As the optimal concentration is highly dependent on the cell type, stimulus, and specific assay conditions, it is crucial to perform a dose-response experiment to determine the optimal working concentration for your system. We recommend starting with a concentration range of 1 nM to 10 µM. For reference, other well-characterized NLRP3 inhibitors like MCC950 show efficacy in the nanomolar range (IC₅₀ of ~7.5 nM in mouse BMDMs).[2][3]
Q2: I am not observing any inhibition of NLRP3 inflammasome activation. What could be the issue?
A2: There are several potential reasons for a lack of efficacy:
-
Suboptimal Inhibitor Concentration: You may be using a concentration that is too low. Perform a dose-response curve to identify the effective range.
-
Inhibitor Stability and Storage: Ensure the compound has been stored correctly (powder at -20°C, stock solutions at -80°C) and that stock solutions have not undergone multiple freeze-thaw cycles.[1] this compound is typically dissolved in DMSO; use freshly opened DMSO for preparing stock solutions as it is hygroscopic.[1]
-
Timing of Treatment: The inhibitor should be added to the cells before the NLRP3 activation signal (Signal 2). A common practice is to pre-incubate the cells with the inhibitor for at least 30-60 minutes after priming (Signal 1) and before adding the activator.[4]
-
Inflammasome Activation Pathway: Confirm that the inflammatory response in your model is indeed mediated by the NLRP3 inflammasome. This compound is selective for NLRP3 and is not expected to inhibit other inflammasomes like AIM2 or NLRC4.[3][5] Run appropriate controls using cells deficient in NLRP3 (e.g., Nlrp3⁻/⁻ BMDMs) if possible.
Q3: I am observing significant cytotoxicity at my working concentration. How can I mitigate this?
A3:
-
Lower the Concentration: The observed toxicity may be dose-dependent. Try using a lower concentration of this compound. A thorough dose-response curve will help identify a concentration that is both effective and non-toxic.
-
Assess Cell Viability: Always run a parallel cytotoxicity assay (e.g., LDH release or MTT assay) to distinguish between specific inhibition of pyroptosis (an inflammatory form of cell death mediated by NLRP3) and general cytotoxicity.
-
Reduce Incubation Time: Shorten the pre-incubation time with the inhibitor to the minimum required for effective inhibition.
-
Check DMSO Concentration: Ensure the final concentration of the vehicle (DMSO) in your culture medium is non-toxic, typically below 0.5%.
Q4: How can I confirm that this compound is specifically inhibiting the NLRP3 inflammasome?
A4: To confirm specificity, assess multiple readouts of NLRP3 inflammasome activation. This compound should inhibit:
-
IL-1β and IL-18 Secretion: Measure the levels of these mature cytokines in the cell culture supernatant by ELISA.
-
Caspase-1 Activation: Detect the cleaved (active) form of caspase-1 (p20 subunit) in the supernatant or cell lysates by Western blot.
-
ASC Oligomerization: Visualize the formation of ASC specks, a hallmark of inflammasome assembly, using immunofluorescence microscopy.[6]
-
Gasdermin D (GSDMD) Cleavage: this compound is reported to suppress GSDMD cleavage.[1] This can be assessed by Western blot.
Quantitative Data: Efficacy of NLRP3 Inhibitors
While specific IC₅₀ values for this compound are not widely published, the following table provides data for other well-characterized, direct NLRP3 inhibitors to serve as a reference for expected potency.
| Inhibitor | Cell Type | Assay Readout | IC₅₀ |
| MCC950 | Mouse BMDMs | IL-1β Release | 7.5 nM |
| MCC950 | Human MDMs | IL-1β Release | 8.1 nM |
| Compound 7 | THP-1 cells | IL-1β Release | 35 nM |
| Compound 7 | THP-1 cells | IL-18 Release | 33 nM |
| CY-09 | Mouse BMDMs | IL-1β Release | ~6 µM |
Data compiled from multiple sources.[2][7][8][9]
Signaling Pathway and Experimental Workflow
To effectively use this compound, it is essential to understand both the biological pathway it targets and the experimental steps required to assess its activity.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Workflow for determining the optimal this compound concentration.
Detailed Experimental Protocol: Determining the IC₅₀ of this compound in Macrophages
This protocol provides a general framework for assessing the inhibitory activity of this compound on the NLRP3 inflammasome in immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes.
Materials:
-
iBMDMs or THP-1 cells
-
Complete culture medium (e.g., DMEM + 10% FBS + Pen/Strep)
-
PMA (for THP-1 differentiation)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for IL-1β
-
Reagents for Western blotting or LDH assay
Procedure:
-
Cell Culture and Seeding:
-
Culture iBMDMs or THP-1 cells according to standard protocols.
-
For THP-1 cells, differentiate them into a macrophage-like state by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh, PMA-free medium.
-
Seed the cells into a 96-well plate at a density of approximately 200,000 cells per well and allow them to adhere overnight.[4]
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested range is 1 nM to 10 µM. Include a vehicle-only control (DMSO).
-
After the LPS priming, carefully remove the medium and add the medium containing the different concentrations of this compound.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes.[4]
-
-
Activation (Signal 2):
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate and carefully collect the supernatant for analysis.
-
ELISA: Measure the concentration of secreted IL-1β in the supernatant according to the manufacturer's instructions.
-
(Optional) Western Blot: To analyze protein cleavage, precipitate the proteins from the supernatant and lyse the cells. Probe for the cleaved forms of caspase-1 (p20) and GSDMD.
-
(Optional) Cytotoxicity Assay: Use a portion of the supernatant to measure LDH release to assess cell death.
-
-
Data Interpretation:
-
Plot the IL-1β concentration against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the IL-1β release.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with NLRP3-IN-21
Welcome to the technical support center for NLRP3-IN-21. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and unexpected results during their experiments with this novel NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, also referred to as compound L38, is a potent and specific inhibitor of the NLRP3 inflammasome.[1][2] It directly targets the NACHT domain of the NLRP3 protein, which is essential for its function. By binding to the NACHT domain, this compound inhibits the inflammasome's assembly and activation. This, in turn, suppresses downstream events including the cleavage of gasdermin D (GSDMD) and the oligomerization of the ASC protein, ultimately blocking pyroptosis and the release of pro-inflammatory cytokines like IL-1β.[1]
Q2: Is this compound specific to the NLRP3 inflammasome?
Yes, studies have shown that this compound is highly specific for the NLRP3 inflammasome. It does not inhibit other known inflammasomes, such as AIM2 and NLRC4, nor does it interfere with the upstream NF-κB signaling pathway.[1] This specificity makes it a valuable tool for dissecting the role of the NLRP3 inflammasome in various experimental models.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. The compound is typically dissolved in DMSO to prepare stock solutions. It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]
Q4: Is this compound cytotoxic?
This compound has been shown to have low cytotoxicity at its effective concentrations in cell-based assays.[1] However, as with any compound, it is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
Issue 1: No or low inhibition of IL-1β secretion observed.
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Ensure you are using the inhibitor within its effective concentration range. The reported IC50 values for IL-1β secretion are 0.28 μM in J774A.1 cells and 0.19 μM in bone marrow-derived macrophages (BMDMs).[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and activation conditions.
Possible Cause 2: Incorrect timing of inhibitor addition.
-
Solution: For in vitro assays, this compound should be added to the cells after the priming step (e.g., with LPS) but before the activation step (e.g., with nigericin or ATP).[3] This ensures that the inhibitor is present to block the assembly of the inflammasome upon activation.
Possible Cause 3: Inefficient NLRP3 inflammasome activation.
-
Solution: Confirm that your positive controls for NLRP3 activation are working as expected. This includes robust IL-1β secretion and/or pyroptosis in cells treated with the activation stimuli alone. If the activation is weak, you may not observe a significant inhibitory effect. Optimize your LPS priming and nigericin/ATP activation concentrations and incubation times.
Issue 2: Unexpected cell death observed.
Possible Cause 1: Cytotoxicity at high concentrations.
-
Solution: Although this compound generally exhibits low cytotoxicity, very high concentrations may induce off-target effects leading to cell death. Perform a cytotoxicity assay (e.g., MTT or CCK-8 assay) to determine the toxicity threshold of this compound in your cell type. Use concentrations well below the toxic level for your inflammasome inhibition experiments.
Possible Cause 2: Cell death is not mediated by pyroptosis.
-
Solution: this compound specifically inhibits pyroptosis, a form of programmed cell death dependent on GSDMD cleavage.[1] If the observed cell death is due to other mechanisms like apoptosis or necroptosis, this compound will not be effective. Use specific markers for different cell death pathways to identify the underlying mechanism.
Issue 3: Inconsistent results in vivo.
Possible Cause 1: Poor bioavailability or incorrect dosage.
-
Solution: For in vivo studies, ensure proper formulation and administration of this compound. In a mouse model of DSS-induced colitis, this compound was shown to be effective when administered orally at doses of 30 and 60 mg/kg.[1] The formulation and route of administration can significantly impact the compound's efficacy.
Possible Cause 2: The inflammatory model is not solely dependent on the NLRP3 inflammasome.
-
Solution: Many in vivo inflammatory models are complex and may involve multiple inflammatory pathways. While this compound is specific for the NLRP3 inflammasome, other inflammasomes or inflammatory cascades might also be contributing to the observed phenotype. Consider using NLRP3 knockout animals as a control to confirm the role of the NLRP3 inflammasome in your model.
Quantitative Data Summary
| Assay | Cell Type | IC50 Value | Reference |
| IL-1β Secretion | J774A.1 murine macrophages | 0.28 µM | [1] |
| IL-1β Secretion | Bone Marrow-Derived Macrophages (BMDMs) | 0.19 µM | [1] |
| Pyroptosis (LDH Release) | J774A.1 murine macrophages | Inhibition observed at 1 µM | [1] |
| ASC Oligomerization | J774A.1 murine macrophages | Inhibition observed at 1 µM | [1] |
| GSDMD Cleavage | J774A.1 murine macrophages | Inhibition observed at 1 µM | [1] |
| In Vivo Model | Animal | Dosage | Effect | Reference |
| DSS-Induced Colitis | C57BL/6 Mice | 30 and 60 mg/kg (oral) | Ameliorated disease activity, reduced colon shortening, and decreased inflammatory markers. | [1] |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol is adapted from the methodology described by Li et al., 2023.[1]
-
Cell Culture:
-
Culture J774A.1 macrophages or primary bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Priming:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours.
-
-
Inhibitor Treatment:
-
After the priming step, remove the LPS-containing medium.
-
Add fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for 1 hour.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding 10 µM nigericin or 5 mM ATP to the wells.
-
Incubate for 1 hour.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Measure lactate dehydrogenase (LDH) release in the supernatant as an indicator of pyroptosis using a commercially available LDH cytotoxicity assay kit.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: In vitro experimental workflow for assessing the inhibitory effect of this compound.
Caption: Logical troubleshooting flow for common issues encountered with this compound.
References
- 1. Discovery of Triazinone Derivatives as Novel, Specific, and Direct NLRP3 Inflammasome Inhibitors for the Treatment of DSS-Induced Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of NLRP3-IN-21
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects for the NLRP3 inflammasome inhibitor, NLRP3-IN-21. Given the limited publicly available selectivity data for this compound, this guide focuses on the experimental strategies and methodologies to independently assess its specificity.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is an inhibitor of the NLRP3 inflammasome.[1][2] Its primary mechanism of action involves the suppression of NLRP3 inflammasome activation, which in turn inhibits the cleavage of gasdermin D and the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC).[1] This ultimately reduces the release of pro-inflammatory cytokines IL-1β and IL-18.
Q2: Why is it critical to investigate the off-target effects of this compound?
A2: Investigating off-target effects is crucial for several reasons. Unintended interactions can lead to misinterpretation of experimental results, potential cellular toxicity, and unforeseen side effects in preclinical and clinical development.[3] For a targeted inhibitor like this compound, confirming its selectivity ensures that the observed biological effects are indeed due to the inhibition of the NLRP3 pathway and not a consequence of engaging other cellular targets.[4]
Q3: What are common off-target liabilities for small molecule inhibitors targeting nucleotide-binding domains like the NACHT domain of NLRP3?
A3: The NACHT domain of NLRP3 possesses an ATPase activity that is essential for its function.[5][6] Small molecules targeting such nucleotide-binding sites can potentially interact with other ATP-binding proteins, most notably protein kinases. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets, making them susceptible to off-target inhibition. Therefore, a comprehensive kinome scan is a standard approach to profile the selectivity of NLRP3 inhibitors.
Q4: How can I begin to assess the potential off-target profile of this compound in my lab?
A4: A tiered approach is recommended. Start with in vitro biochemical assays against a broad panel of targets, followed by cell-based assays to confirm target engagement and functional effects in a more physiological context. A typical workflow would include:
-
In vitro Kinome Profiling: Screen this compound against a large panel of kinases (e.g., KINOMEscan™) to identify potential kinase off-targets.[7][8]
-
Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays to confirm if this compound binds to the predicted off-targets in intact cells.
-
Functional Assays: For any confirmed off-targets, conduct functional assays to determine if the binding of this compound leads to inhibition or activation of the off-target protein.
-
Phenotypic Screens: Utilize high-content imaging or other phenotypic platforms to assess cellular changes that are inconsistent with NLRP3 inhibition.[9]
Troubleshooting Guides
Problem 1: Unexpected Cell Viability Changes in Experiments with this compound
| Possible Cause | Troubleshooting Step |
| Off-target cytotoxicity | 1. Perform a dose-response curve for cell viability using a sensitive assay (e.g., CellTiter-Glo®) in your cell line of interest. 2. Compare the cytotoxic concentration to the effective concentration for NLRP3 inhibition. A small therapeutic window may suggest off-target effects. 3. Test for apoptosis or necrosis markers (e.g., caspase-3/7 activation, Annexin V/PI staining) to understand the mechanism of cell death. |
| Inhibition of essential kinases | 1. Cross-reference any observed cytotoxicity with the results of a kinome scan. If a known survival-related kinase is inhibited at relevant concentrations, this could be the cause. 2. Use a more selective inhibitor for the identified off-target kinase as a control to see if it phenocopies the observed toxicity. |
| Mitochondrial toxicity | 1. Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE staining) or cellular respiration (e.g., Seahorse analyzer). |
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | 1. Use a cellular target engagement assay (e.g., CETSA, NanoBRET™) to confirm that this compound is reaching its intracellular target. 2. If permeability is low, consider using a different compound delivery method or modifying the compound structure if feasible. |
| Compound efflux | 1. Treat cells with known efflux pump inhibitors (e.g., verapamil) in combination with this compound to see if the cellular potency increases. |
| Metabolic instability | 1. Analyze the stability of this compound in your cell culture medium and in the presence of cells over the time course of your experiment using LC-MS. |
Data Presentation
Table 1: Illustrative Kinome Scan Data for a Hypothetical NLRP3 Inhibitor
This table presents a hypothetical dataset for illustrative purposes to demonstrate how kinome scan results are typically displayed. Actual data for this compound is not publicly available.
| Kinase Target | Assay Type | Compound Concentration | % Inhibition |
| NLRP3 (On-Target) | Biochemical | 1 µM | 98% |
| Kinase A | KINOMEscan™ | 1 µM | 85% |
| Kinase B | KINOMEscan™ | 1 µM | 52% |
| Kinase C | KINOMEscan™ | 1 µM | 15% |
| Kinase D | KINOMEscan™ | 1 µM | 5% |
Table 2: Summary of Cellular Assay Results for a Hypothetical NLRP3 Inhibitor
This table provides an example of how to summarize data from various cellular assays to build a selectivity profile.
| Assay | Cell Line | Endpoint | IC50 (µM) |
| NLRP3 Inhibition | THP-1 monocytes | IL-1β release | 0.1 |
| Off-Target Kinase A Inhibition | Engineered cell line | Phospho-substrate levels | 0.5 |
| Off-Target Kinase B Inhibition | Engineered cell line | Phospho-substrate levels | > 10 |
| Cell Viability | THP-1 monocytes | ATP levels | > 25 |
Mandatory Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NLRP3抑制剂 | MCE [medchemexpress.cn]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity [frontiersin.org]
- 6. Development of small molecule inhibitors targeting NLRP3 inflammasome pathway for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chayon.co.kr [chayon.co.kr]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nlrp3-IN-21 and Macrophage-Based NLRP3 Inflammasome Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nlrp3-IN-21 to study the NLRP3 inflammasome in macrophages. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a research compound identified as an inhibitor of the NLRP3 inflammasome. Its mechanism of action involves suppressing the activation of the NLRP3 inflammasome pathway. Specifically, it has been described to inhibit the assembly of the inflammasome complex, the oligomerization of the ASC adaptor protein, and the cleavage of Gasdermin D (GSDMD), a key event leading to pyroptosis.[1] By blocking these steps, this compound prevents the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Q2: What is the typical two-step activation protocol for the NLRP3 inflammasome in macrophages?
A2: A standard method for activating the NLRP3 inflammasome in macrophages involves a two-signal process:
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Priming (Signal 1): Macrophages are first primed, typically with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS). This step upregulates the expression of NLRP3 and pro-IL-1β through NF-κB signaling.
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Activation (Signal 2): A second stimulus is then introduced to trigger the assembly and activation of the inflammasome complex. Common activators include ATP, which acts on the P2X7 receptor, or the pore-forming toxin nigericin. These agents cause an ionic imbalance, such as potassium efflux, which is a critical trigger for NLRP3 activation.
Q3: Which macrophage cell types are suitable for studying the this compound dose-response?
A3: Several macrophage cell models are appropriate for these studies:
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Primary Bone Marrow-Derived Macrophages (BMDMs): Considered a gold standard for in vitro immunology studies.
-
Human Peripheral Blood Mononuclear Cell (PBMC)-derived Macrophages: A relevant primary human cell model.
-
THP-1 Cells: A human monocytic cell line that can be differentiated into macrophage-like cells with PMA. These are widely used for NLRP3 inflammasome research.
-
J774A.1 Cells: A murine macrophage-like cell line.
Q4: How can I measure the inhibitory effect of this compound on NLRP3 inflammasome activation?
A4: The inhibition of NLRP3 inflammasome activation can be quantified by measuring several downstream readouts:
-
IL-1β and IL-18 Release: The most common method is to measure the concentration of secreted IL-1β and IL-18 in the cell culture supernatant using ELISA.
-
Caspase-1 Activity: The activity of cleaved caspase-1 can be measured using specific substrates or flow cytometry-based assays.
-
ASC Speck Formation: ASC oligomerization into a large "speck" is a hallmark of inflammasome activation and can be visualized by immunofluorescence or in specialized reporter cell lines.
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Gasdermin D Cleavage: The cleavage of GSDMD can be detected by Western blot.
-
Pyroptosis (Cell Death): The release of lactate dehydrogenase (LDH) into the supernatant is a common method to quantify pyroptotic cell death.
Dose-Response and IC50 Data for NLRP3 Inhibitors
| Inhibitor | Cell Type | Activation Stimulus | Measured Readout | IC50 |
| MCC950 | THP-1 cells | - | ASC Speck Formation | ~3 nM |
| MCC950 | Human PBMCs | ATP | IL-1β Release | ~60 nM |
| CY-09 | Mouse BMDMs | - | IL-1β Release | ~6 µM |
| OLT1177 | J774A.1 cells | - | IL-1β Release | ~1 nM |
| OLT1177 | Human MDMs | - | IL-1β Release | ~1 µM |
Experimental Protocols
Protocol: Determining the Dose-Response Curve of this compound in THP-1 Macrophages
This protocol outlines a typical experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
1. Cell Culture and Differentiation:
- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
- Differentiate the monocytes into macrophage-like cells by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
2. Priming:
- After differentiation, replace the medium with fresh RPMI-1640 containing 1 µg/mL LPS.
- Incubate for 3-4 hours to prime the NLRP3 inflammasome.
3. Inhibitor Treatment:
- Prepare a serial dilution of this compound in RPMI-1640 medium. A suggested starting range, based on other inhibitors, could be from 1 nM to 10 µM.
- After the priming step, carefully remove the LPS-containing medium and add the medium with the different concentrations of this compound.
- Incubate for 1 hour.
4. Activation:
- Add the NLRP3 activator, for example, 5 mM ATP, to each well.
- Incubate for 1-2 hours.
5. Sample Collection and Analysis:
- Centrifuge the plate to pellet the cells.
- Carefully collect the supernatant for analysis.
- Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
6. Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (LPS + ATP without inhibitor).
- Plot the percentage of inhibition against the log concentration of this compound.
- Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background IL-1β release in unstimulated cells | Cell stress or contamination | Ensure gentle handling of cells. Check for mycoplasma contamination. Use fresh media and reagents. |
| No or low IL-1β release after LPS and ATP stimulation | Inefficient priming or activation | Optimize LPS concentration and incubation time (e.g., 500 ng/mL to 1 µg/mL for 3-4 hours). Optimize ATP concentration and incubation time (e.g., 1-5 mM for 30-60 minutes). Ensure ATP solution is fresh and has a neutral pH. |
| High variability between replicate wells | Uneven cell seeding or pipetting errors | Ensure a single-cell suspension before seeding. Use calibrated pipettes and be consistent with pipetting technique. |
| This compound shows no inhibitory effect | Incorrect concentration range or inactive compound | Test a broader range of concentrations. Ensure proper storage and handling of the inhibitor. Verify the activity of the compound with a positive control inhibitor if available. |
| Cell death observed at high inhibitor concentrations | Cytotoxicity of the compound | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to determine the cytotoxic concentration of this compound. |
Visualizations
References
Technical Support Center: Interpreting Negative Data with Nlrp3-IN-21
Welcome to the technical support center for Nlrp3-IN-21. This resource is designed for researchers, scientists, and drug development professionals to help interpret negative or unexpected experimental results and provide guidance on troubleshooting your experiments involving this novel NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the NLRP3 inflammasome. Its inhibitory effects stem from its ability to suppress key downstream events in the inflammasome activation cascade, including gasdermin D cleavage, ASC oligomerization, and the overall assembly of the NLRP3 inflammasome complex.[1]
Q2: I am not seeing any inhibition of IL-1β secretion with this compound. What are the possible reasons?
A2: Negative results, specifically a lack of IL-1β secretion inhibition, can arise from several factors. These can be broadly categorized into issues with the experimental setup, problems with the inhibitor itself, or compensatory biological mechanisms. A detailed troubleshooting guide is provided below to address these potential issues systematically.
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided.
Q4: Is this compound specific to the NLRP3 inflammasome?
A4: While this compound is designed as a specific NLRP3 inhibitor, it is always good practice to include controls to test for off-target effects in your system. This can include assessing the activation of other inflammasomes, such as NLRC4 or AIM2, in the presence of the inhibitor.
Troubleshooting Guide: Interpreting Negative Data
Encountering negative or unexpected data is a common challenge in research. This guide provides a structured approach to troubleshooting experiments where this compound does not appear to inhibit NLRP3 inflammasome activation.
Section 1: Issues with Experimental Setup & Controls
A common source of error lies in the experimental design and execution. Before questioning the inhibitor's activity, it is crucial to validate your assay system.
| Potential Problem | Recommended Action |
| Suboptimal Cell Health | Ensure cells are healthy, within a low passage number, and not overly confluent. Stressed or senescent cells may respond differently to stimuli. |
| Ineffective NLRP3 Activation | Confirm that your positive controls (e.g., LPS + Nigericin/ATP) are consistently inducing a robust pro-inflammatory response (e.g., high levels of IL-1β). If not, troubleshoot the priming (Signal 1) and activation (Signal 2) steps of your protocol. The optimal negative control is using cells genetically deficient in NLRP3 and treating them with the same activators.[2] |
| Incorrect Assay Timing | The kinetics of NLRP3 inflammasome activation and inhibition can vary. Perform a time-course experiment to determine the optimal pre-incubation time with this compound before adding the NLRP3 activator. |
| Assay-Specific Issues | Each assay has its own potential pitfalls. Refer to the detailed experimental protocols and their respective troubleshooting sections below for guidance on ELISAs, Western Blots, and Immunofluorescence. |
Section 2: Issues with the Inhibitor
Problems with the inhibitor itself, from its preparation to its stability, can lead to a lack of observed activity.
| Potential Problem | Recommended Action |
| Inhibitor Degradation | Ensure this compound has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles.[1] If in doubt, use a fresh aliquot of the inhibitor. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound in your specific cell type and with your chosen activators. The IC50 can vary between different experimental systems. |
| Solubility Issues | This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (generally <0.5%). If the inhibitor precipitates out of solution, this will significantly reduce its effective concentration. |
| Inhibitor-Media Interactions | Some components of cell culture media can potentially interact with and reduce the activity of small molecule inhibitors. Consider evaluating the inhibitor's performance in different media formulations if you suspect this to be an issue. |
Section 3: Biological & Mechanistic Considerations
The complexity of the biological system under investigation can also contribute to unexpected results.
| Potential Problem | Recommended Action |
| Alternative Inflammatory Pathways | Your stimulus may be activating other inflammatory pathways in addition to or instead of the NLRP3 inflammasome. Consider using more specific NLRP3 activators or testing for the activation of other inflammasomes (e.g., NLRC4, AIM2). |
| Cell Type-Specific Differences | The response to NLRP3 activation and inhibition can vary significantly between different cell types (e.g., primary cells vs. cell lines). Ensure your experimental model is appropriate for the question you are asking. |
| Compensatory Mechanisms | In some biological systems, prolonged inhibition of one pathway can lead to the upregulation of compensatory pathways. This is a complex issue that may require deeper investigation into the underlying biology of your model. |
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for various NLRP3 inhibitors to offer a comparative context for your experiments with this compound.
Table 1: In Vitro IC50 Values of Selected NLRP3 Inhibitors
| Inhibitor | Cell Type | Assay | IC50 |
| This compound | THP-1 macrophages | Pyroptosis Assay (LPS/Nigericin) | 0.077 µM |
| MCC950 | Mouse BMDMs | IL-1β Secretion | 7.5 nM |
| MCC950 | Human MDMs | IL-1β Secretion | 8.1 nM |
| CY-09 | Mouse BMDMs | IL-1β Secretion | 6 µM |
| Oridonin | - | NLRP3 Activity | 0.75 µM |
| Tranilast | - | Inflammasome Activation | 10-15 µM |
| Isoliquiritigenin | THP-1 cells | IL-1β Secretion | - |
Note: IC50 values can vary depending on the specific experimental conditions. This table is for comparative purposes only.
Detailed Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in THP-1 Cells
This protocol outlines the steps for priming and activating the NLRP3 inflammasome in human THP-1 monocytic cells and for testing the inhibitory effect of this compound.
Materials:
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THP-1 cells
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RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
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Phorbol 12-myristate 13-acetate (PMA)
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Lipopolysaccharide (LPS)
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Nigericin or ATP
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This compound
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PBS
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96-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Differentiate the cells into macrophage-like cells by treating with 50 nM PMA for 48 hours.
-
-
Priming (Signal 1):
-
After differentiation, replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL LPS for 4 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
After the 4-hour LPS priming, gently remove the medium and add the different concentrations of this compound to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
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Add the NLRP3 activator (e.g., 10 µM Nigericin or 5 mM ATP) to the wells.
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Incubate for the optimal time determined for your specific activator (e.g., 1-2 hours for Nigericin).
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for downstream analysis (e.g., IL-1β ELISA).
-
The cell lysates can also be collected for Western blot analysis.
-
Protocol 2: IL-1β ELISA
This protocol is for the quantification of secreted IL-1β in the cell culture supernatants.
Materials:
-
Human IL-1β ELISA kit
-
Collected cell culture supernatants
-
Plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, add standards and samples to the pre-coated wells.
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Incubate with the detection antibody.
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Add the substrate and stop solution.
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Read the absorbance at the recommended wavelength.
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Calculate the concentration of IL-1β in your samples based on the standard curve.
Troubleshooting IL-1β ELISA:
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No or weak signal: Check that all reagents were added in the correct order and are not expired. Ensure proper washing steps to remove unbound reagents.
-
High background: Inadequate washing, cross-contamination, or prolonged incubation times can lead to high background.
-
Poor standard curve: Improper reconstitution of the standard, pipetting errors, or degradation of the standard can result in a poor standard curve.
Protocol 3: Western Blot for Caspase-1 Cleavage
This protocol is for the detection of the active (cleaved) form of caspase-1 (p20 subunit) in cell lysates.
Materials:
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Cell lysates
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Protein quantification assay (e.g., BCA)
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SDS-PAGE gels
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Transfer buffer
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Nitrocellulose or PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against caspase-1 (recognizing both pro- and cleaved forms)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
-
Quantify the protein concentration of your cell lysates.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imager.
Troubleshooting Caspase-1 Western Blot:
-
No cleaved caspase-1 band: NLRP3 inflammasome may not have been activated. Check your positive controls. The antibody may not be sensitive enough to detect the cleaved form.
-
Weak signal: Insufficient protein loading, poor antibody quality, or suboptimal transfer conditions can lead to a weak signal.
Protocol 4: ASC Speck Immunofluorescence
This protocol is for the visualization of ASC speck formation, a hallmark of inflammasome activation.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking buffer (e.g., 1% BSA in PBS)
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Primary antibody against ASC
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Fluorescently labeled secondary antibody
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DAPI for nuclear staining
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Mounting medium
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Fluorescence microscope
Procedure:
-
After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block for 30 minutes with blocking buffer.
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Incubate with the primary ASC antibody for 1 hour.
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Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
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Stain the nuclei with DAPI for 5 minutes.
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Wash and mount the coverslips on microscope slides.
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Visualize the ASC specks using a fluorescence microscope.
Troubleshooting ASC Speck Immunofluorescence:
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No ASC specks observed: The inflammasome may not have been activated. The primary antibody may not be specific or sensitive enough.
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High background fluorescence: Inadequate blocking, insufficient washing, or non-specific antibody binding can cause high background.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition by this compound.
Caption: A logical workflow for troubleshooting negative data obtained with this compound.
References
Nlrp3-IN-21 long-term storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Nlrp3-IN-21, a potent inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. A stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to ensure complete dissolution and maintain the stability of the compound. For a 10 mM stock solution, dissolve 5.29 mg of this compound in 1 mL of DMSO. Gentle warming and vortexing can aid in dissolution.
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the suppression of key events in the NLRP3 inflammasome activation pathway, including the cleavage of gasdermin D (GSDMD), the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), and the overall assembly of the NLRP3 inflammasome complex.[1] This ultimately leads to reduced maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.
Q4: In which cell types can I use this compound?
A4: this compound can be used in various immune cells that express the NLRP3 inflammasome, such as macrophages (including bone marrow-derived macrophages - BMDMs, and human monocyte-derived macrophages), dendritic cells, and monocytes. It is always recommended to determine the optimal concentration for your specific cell type and experimental conditions.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage (Solid) | -20°C (short-term), -80°C (long-term) | [1] |
| Storage (DMSO Stock) | -80°C (≤ 6 months), -20°C (≤ 1 month) | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Typical Stock Concentration | 10 mM | |
| Typical Working Concentration | 1 - 20 µM (cell-based assays) |
Experimental Protocols
In Vitro Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes a standard method to assess the inhibitory activity of this compound on the NLRP3 inflammasome in mouse BMDMs.
Materials:
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Bone marrow-derived macrophages (BMDMs)
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Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
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Lipopolysaccharide (LPS)
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Nigericin or ATP
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This compound
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DMSO (vehicle control)
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ELISA kit for IL-1β
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LDH cytotoxicity assay kit
Methodology:
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Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming and Inhibition:
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Prepare working solutions of this compound in complete medium at various concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
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Prime the cells by adding LPS to a final concentration of 1 µg/mL.
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Incubate for 3-4 hours at 37°C.
-
-
NLRP3 Activation:
-
Following the priming step, add the NLRP3 activator. For example, use nigericin at a final concentration of 10 µM or ATP at a final concentration of 5 mM.
-
Incubate for an additional 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for analysis.
-
Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Assess cytotoxicity by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available kit.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of IL-1β secretion | Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell type or activation conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., from 0.1 µM to 50 µM). |
| Incomplete dissolution of the inhibitor: The compound may not be fully dissolved in DMSO, leading to a lower effective concentration. | Ensure complete dissolution by gentle warming and vortexing. Use fresh, anhydrous DMSO. | |
| Timing of inhibitor addition: The inhibitor may be added too late to effectively block NLRP3 inflammasome assembly. | Add this compound during the LPS priming step, typically 30-60 minutes before adding the NLRP3 activator. | |
| High cytotoxicity observed | Inhibitor concentration is too high: High concentrations of any compound can be toxic to cells. | Determine the maximum non-toxic concentration of this compound for your specific cell type using an LDH or other cytotoxicity assay. Test a range of concentrations in parallel with your inhibition experiment. |
| DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5% (v/v) in all wells, including controls. | |
| Variable results between experiments | Inconsistent cell health or density: Variations in cell confluency or passage number can affect their response to stimuli. | Use cells at a consistent passage number and seed them at a uniform density. Ensure cells are healthy and not stressed before starting the experiment. |
| Instability of reagents: LPS, nigericin, or ATP may have degraded over time. | Prepare fresh working solutions of activators for each experiment. Store stock solutions according to the manufacturer's recommendations. | |
| Variability in incubation times: Inconsistent priming or activation times can lead to variable results. | Use a timer to ensure consistent incubation periods for all experimental conditions. |
Visualizations
Caption: NLRP3 inflammasome activation pathway and points of inhibition by this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy in vitro.
References
Avoiding Nlrp3-IN-21 precipitation in culture
Welcome to the technical support center for NLRP3-IN-21. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments while avoiding common issues such as precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory responses.[2][3][4] this compound works by suppressing the key steps in inflammasome activation, including the cleavage of gasdermin D, oligomerization of the adaptor protein ASC, and the assembly of the NLRP3 inflammasome complex itself.[1] This ultimately inhibits the release of pro-inflammatory cytokines IL-1β and IL-18 and prevents pyroptosis, a form of inflammatory cell death.[5][6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 100 mg/mL (188.92 mM).[1] For long-term storage, the stock solution should be kept at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is recommended.[1] It is advisable to use freshly opened, anhydrous DMSO for preparing the stock solution, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: What is a typical effective concentration for NLRP3 inhibitors in cell culture?
A3: The effective concentration of NLRP3 inhibitors can vary depending on the specific compound, cell type, and experimental conditions. For comparison, other well-characterized NLRP3 inhibitors have shown efficacy in the following ranges:
-
MCC950: IC50 of 8 nM in THP-1 cells.[6]
-
CY-09: IC50 of 6 µM in bone marrow-derived macrophages (BMDMs).[7]
-
NT-0249: IC50 of 0.038 µM in human peripheral blood mononuclear cells (PBMCs).
Based on these examples, it is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay, likely within the nanomolar to low micromolar range.
Troubleshooting Guide: Avoiding this compound Precipitation in Culture
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous cell culture media is a common challenge. Here are detailed steps and tips to prevent this issue.
Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
Cause: This is often due to the "Uso effect," where a compound dissolved in a good solvent (DMSO) rapidly precipitates when diluted into a poor solvent (aqueous medium).
Solutions:
-
Optimize the Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.1%. While some cell lines can tolerate up to 0.5%, higher concentrations can be toxic and may also affect the solubility of the compound.
-
Serial Dilution in DMSO: Instead of directly diluting a highly concentrated stock (e.g., 100 mM) into your media, perform an intermediate dilution step in DMSO to create a lower concentration stock (e.g., 10 mM or 1 mM). This reduces the localized concentration shock when adding the compound to the aqueous medium.
-
Step-wise Dilution into Media:
-
Pipette the required volume of the intermediate DMSO stock solution into an empty microcentrifuge tube.
-
Add the cell culture medium to the tube in a drop-wise manner while gently vortexing or flicking the tube. This gradual change in solvent polarity can help keep the compound in solution.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
-
Pre-warming the Media: Using cell culture medium that is pre-warmed to 37°C can sometimes improve the solubility of compounds compared to using cold media.
Problem: The compound appears to precipitate over time during the incubation period.
Cause: The compound may have limited stability or solubility in the culture medium over longer periods, especially in the presence of serum proteins that it might bind to.
Solutions:
-
Reduce Serum Concentration: If your experimental design allows, consider reducing the percentage of serum in your culture medium during the treatment period. However, be mindful that this can affect cell health and response.
-
Inclusion of a Solubilizing Agent: For particularly challenging compounds, the addition of a biocompatible solubilizing agent might be necessary.
-
Bovine Serum Albumin (BSA): Fatty-acid-free BSA can act as a carrier protein and improve the solubility of hydrophobic molecules. It is recommended to test if BSA interferes with your experimental readouts.
-
Pluronic F-127: This is a non-ionic surfactant that can aid in solubilizing hydrophobic compounds. As with any additive, its potential effects on the cells and the experiment must be evaluated.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Maximum Stock Concentration | 100 mg/mL (188.92 mM) | [1] |
| Long-term Storage | -80°C (up to 6 months) | [1] |
| Short-term Storage | -20°C (up to 1 month) | [1] |
Table 2: Comparative IC50 Values of NLRP3 Inhibitors
| Inhibitor | Cell Type | IC50 | Reference |
| MCC950 | THP-1 | 8 nM | [6] |
| CY-09 | BMDM | 6 µM | [7] |
| NT-0249 | human PBMC | 0.038 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol provides a step-by-step guide for preparing a working solution of this compound while minimizing the risk of precipitation.
-
Prepare a 10 mM Intermediate Stock:
-
From your 100 mM stock of this compound in DMSO, prepare a 10 mM intermediate stock by diluting it 1:10 in fresh, anhydrous DMSO.
-
-
Determine the Final Working Concentration:
-
Based on a pilot dose-response experiment, determine the desired final concentration of this compound for your assay (e.g., 100 nM).
-
-
Calculate the Required Volume:
-
Calculate the volume of the 10 mM intermediate stock needed to achieve the final concentration in your total culture volume, ensuring the final DMSO concentration remains ≤ 0.1%.
-
Example: For a final concentration of 100 nM in 1 mL of medium, you would need 0.1 µL of the 10 mM stock. To make pipetting manageable, a further serial dilution in DMSO might be necessary. For instance, create a 100 µM stock from the 10 mM stock (1:100 dilution in DMSO). Then, you would add 1 µL of the 100 µM stock to 1 mL of medium (final DMSO concentration of 0.1%).
-
-
Prepare the Working Solution:
-
In a sterile microcentrifuge tube, add the calculated volume of the appropriate intermediate DMSO stock.
-
Slowly add the pre-warmed (37°C) cell culture medium to the DMSO drop while gently vortexing.
-
Visually inspect for any cloudiness or precipitate. If the solution is clear, it is ready to be added to the cells.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound working solution to prevent precipitation.
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nlrp3-IN-21 and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Nlrp3-IN-21 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms.[1][2][3][4][5] this compound is designed to block the activation of the NLRP3 inflammasome, thereby reducing the production of these inflammatory cytokines.[6]
Q2: What is the expected effect of this compound on cell viability in an inflammasome activation model?
In a typical in vitro model of NLRP3 inflammasome activation (e.g., using LPS and ATP or nigericin), activation of the inflammasome can lead to a form of inflammatory programmed cell death called pyroptosis.[7] Pyroptosis is characterized by cell swelling, membrane rupture, and the release of cellular contents, including lactate dehydrogenase (LDH).[7] By inhibiting the NLRP3 inflammasome, this compound is expected to prevent pyroptosis and therefore increase cell viability in these models.
Q3: Can this compound be directly toxic to cells?
While specific cytotoxicity data for this compound is not extensively published, other selective NLRP3 inhibitors, such as MCC950 and OLT1177, have been shown to have a good safety profile with no significant cytotoxicity at concentrations effective for inflammasome inhibition.[8][9] However, like any small molecule, this compound could potentially exhibit off-target effects and cytotoxicity at high concentrations. It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental conditions.
Q4: Which cell viability assays are most suitable for studying the effects of this compound?
-
Lactate Dehydrogenase (LDH) Assay: This is a primary assay for measuring pyroptosis, as it directly quantifies the release of LDH from cells with compromised membrane integrity.[1][8][10][11][12]
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MTT/XTT/WST Assays: These assays measure metabolic activity as an indicator of cell viability. While useful, they can be prone to interference from small molecules.[13][14][15][16][17]
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): These assays can distinguish between different forms of cell death, such as apoptosis and necrosis/pyroptosis.[7][14]
Q5: What are the appropriate controls for a cell viability experiment with this compound?
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) to control for any effects of the solvent.
-
Untreated Control: Cells that are not subjected to any treatment, representing baseline viability.
-
Positive Control for Inflammasome Activation: Cells treated with an NLRP3 activator (e.g., LPS + nigericin) to induce pyroptosis.
-
This compound Only Control: Cells treated with this compound alone (at the desired concentration) to assess its direct effect on cell viability.
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Assay Interference Control (Cell-Free): this compound in media without cells, to check for direct interaction with assay reagents.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected decrease in cell viability with this compound alone. | 1. Direct Cytotoxicity: The concentration of this compound may be too high for your specific cell type. 2. Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) may be toxic. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. 2. Ensure the final concentration of the vehicle is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Inconsistent or variable results in MTT/XTT assays. | 1. Assay Interference: this compound, like other small molecules, may directly react with the tetrazolium salts, leading to false readings.[14][16][17] 2. Metabolic Changes: The inhibitor might alter the metabolic state of the cells without affecting viability. | 1. Run a cell-free control with this compound and the MTT/XTT reagent to check for direct chemical reduction. 2. Use an alternative viability assay that is not based on metabolic activity, such as the LDH assay or a dye exclusion assay (e.g., Trypan Blue). |
| No protective effect of this compound observed in an inflammasome activation model. | 1. Ineffective Concentration: The concentration of this compound may be too low to inhibit the inflammasome effectively. 2. Timing of Treatment: The inhibitor may not have been added at the optimal time to prevent inflammasome activation. 3. Alternative Cell Death Pathway: The stimulus used may be inducing cell death through a pathway independent of the NLRP3 inflammasome. | 1. Titrate the concentration of this compound to find the effective inhibitory dose. 2. Optimize the pre-incubation time with this compound before adding the inflammasome activator. 3. Use specific markers for other cell death pathways (e.g., caspase-3 for apoptosis) to investigate alternative mechanisms. |
| High background in LDH assay. | 1. Serum in Culture Medium: Serum contains LDH, which can contribute to high background readings.[18][19] 2. Phenol Red Interference: Phenol red in the culture medium can interfere with the colorimetric readout of some LDH assay kits.[18][19] | 1. Use serum-free medium for the duration of the experiment. 2. Use phenol red-free medium. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing cell viability in the context of NLRP3 inflammasome activation.
Materials:
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Cells (e.g., THP-1 macrophages)
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96-well culture plates
-
This compound
-
NLRP3 activator (e.g., LPS, Nigericin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for the desired time.
-
Prime the cells with LPS (if required for your model) for 3-4 hours.
-
Induce NLRP3 inflammasome activation with an appropriate stimulus (e.g., nigericin or ATP).
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate in the dark for at least 2 hours with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) into the culture supernatant as an indicator of cell death.
Materials:
-
Cells and culture reagents
-
96-well culture plates
-
This compound and NLRP3 activators
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Plate cells in a 96-well plate and treat with this compound and inflammasome activators as described for the MTT assay.
-
At the end of the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic/pyroptotic cells.
Materials:
-
Cells and culture reagents
-
6-well or 12-well culture plates
-
This compound and NLRP3 activators
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well or 12-well plates and treat as required for your experiment.
-
Harvest the cells, including any floating cells in the supernatant, by gentle trypsinization or scraping.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Gate the cell populations based on their fluorescence signals to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic/pyroptotic (Annexin V+/PI+) cells.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the effect of this compound on cell viability.
Caption: Troubleshooting decision tree for unexpected cell viability assay results with this compound.
References
- 1. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 Inflammasome Activation and Cytotoxicity Induced by Particulate Adjuvants | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NLRP3 inflammasome by MCC950 improves the metabolic outcome of islet transplantation by suppressing IL-1β and islet cellular death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NLRP3 inhibitor’s efficacy and safety demonstrated in colitis models | BioWorld [bioworld.com]
- 12. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 13. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 19. Frontiers | NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity [frontiersin.org]
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Nlrp3-IN-21 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, making it a prime therapeutic target. This guide provides a comparative overview of Nlrp3-IN-21 and other prominent NLRP3 inhibitors—MCC950, Dapansutrile (OLT1177), and Oridonin—supported by experimental data and detailed protocols to aid in research and development efforts.
Performance Comparison of NLRP3 Inhibitors
The following table summarizes the key performance metrics of this compound and its alternatives based on available data.
| Inhibitor | Target | Mechanism of Action | IC50 | Selectivity |
| This compound | NLRP3 | Suppresses gasdermin D cleavage, ASC oligomerization, and NLRP3 inflammasome assembly.[1] | Not explicitly reported in the provided search results. | Specificity for NLRP3 is suggested by its mechanism. |
| MCC950 | NLRP3 | Directly binds to the NLRP3 NACHT domain, blocking ATP hydrolysis and subsequent inflammasome assembly.[2][3] | ~7.5 nM (mouse BMDMs), ~8.1 nM (human MDMs) | Highly selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.[2][3][4][5] |
| Dapansutrile (OLT1177) | NLRP3 | Inhibits the ATPase activity of NLRP3, preventing its interaction with ASC and caspase-1, thus blocking inflammasome assembly.[6] | In vitro, nanomolar concentrations reduce IL-1β and IL-18 release.[7] | Selective for the NLRP3 inflammasome.[6][8] |
| Oridonin | NLRP3 | Forms a covalent bond with cysteine 279 in the NACHT domain of NLRP3, blocking the interaction between NLRP3 and NEK7, which is crucial for inflammasome assembly.[9][10] | A derivative, compound E6, showed an IC50 of 0.45 µM for IL-1β release.[11] | Specific and covalent inhibitor of the NLRP3 inflammasome.[9][10] |
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is crucial to visualize the NLRP3 inflammasome activation pathway and the general workflow for its in vitro study.
Caption: NLRP3 inflammasome signaling pathway and points of inhibition.
Caption: General experimental workflow for in vitro NLRP3 inflammasome inhibition assay.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are representative protocols for in vitro NLRP3 inflammasome activation and inhibition.
Protocol 1: In Vitro NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs) using LPS and ATP
1. Cell Culture and Priming:
-
Plate primary mouse bone marrow-derived macrophages (BMDMs) in a 24-well plate at a density of 1 x 10^6 cells/well in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Allow cells to adhere overnight.
-
Prime the BMDMs with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours.
2. Inhibitor Treatment:
-
Pre-incubate the primed BMDMs with the desired NLRP3 inhibitor (e.g., this compound, MCC950) at various concentrations for 30-60 minutes. A vehicle control (e.g., DMSO) should be run in parallel.
3. NLRP3 Activation:
-
Stimulate the cells with ATP at a final concentration of 5 mM for 30-45 minutes.
4. Sample Collection and Analysis:
-
Supernatant: Carefully collect the cell culture supernatant for the quantification of secreted IL-1β by ELISA.
-
Cell Lysate: Lyse the remaining cells in RIPA buffer. Use the cell lysates for Western blot analysis to detect the cleaved (active) form of caspase-1 (p20 subunit).
Protocol 2: In Vitro NLRP3 Inflammasome Activation in THP-1 Cells using LPS and Nigericin
1. Cell Differentiation and Priming:
-
Differentiate human monocytic THP-1 cells with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 3 hours to induce a macrophage-like phenotype.
-
Wash the cells and allow them to rest in fresh RPMI-1640 medium for 24 hours.
-
Prime the differentiated THP-1 cells with LPS at 1 µg/mL for 3 hours.
2. Inhibitor Treatment:
-
Pre-treat the primed cells with the NLRP3 inhibitor of interest at various concentrations for 1 hour.
3. NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding Nigericin at a final concentration of 10 µM for 1 hour.
4. Sample Collection and Analysis:
-
Follow the same procedure as described in Protocol 1 for supernatant and cell lysate collection and subsequent analysis by ELISA and Western blotting.
Protocol 3: In Vitro NLRP3 Inflammasome Activation using Monosodium Urate (MSU) Crystals
1. Cell Culture and Priming:
-
Prime BMDMs or PMA-differentiated THP-1 cells with LPS (1 µg/mL) for 3-4 hours as described in the previous protocols.
2. Inhibitor Treatment:
-
Add the NLRP3 inhibitor at the desired concentrations and incubate for 1 hour.
3. NLRP3 Activation:
-
Stimulate the cells with MSU crystals (250 µg/mL) for 6 hours.
4. Sample Collection and Analysis:
-
Collect supernatant and cell lysates for analysis of IL-1β secretion and caspase-1 cleavage as detailed above.
Concluding Remarks
The landscape of NLRP3 inflammasome inhibitors is rapidly evolving, offering promising avenues for the treatment of a multitude of inflammatory diseases. While MCC950 has been a benchmark compound due to its high potency and selectivity, newer molecules like this compound, Dapansutrile, and derivatives of Oridonin present alternative mechanisms and potential therapeutic advantages. The choice of inhibitor will depend on the specific research question, experimental model, and desired therapeutic profile. The provided data and protocols offer a foundational resource for researchers to design and execute robust comparative studies in the pursuit of novel anti-inflammatory therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MCC950, a selective NLPR3 inflammasome inhibitor, improves neurologic function and survival after cardiac arrest and resuscitation | springermedizin.de [springermedizin.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dapansutrile - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of novel oridonin analogs as specifically targeted NLRP3 inflammasome inhibitors for the treatment of dextran sulfate sodium-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Nlrp3-IN-21 and Alternative NLRP3 Inflammasome Inhibitors
This guide provides a detailed comparison of the NLRP3 inflammasome inhibitor, Nlrp3-IN-21, with established alternatives, MCC950 and OLT1177 (dapansutrile). The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental protocols to aid in the selection of the most appropriate compound for their research needs.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, it triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime therapeutic target. This guide focuses on the specificity and efficacy of this compound in comparison to other well-characterized NLRP3 inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, MCC950, and OLT1177, providing a direct comparison of their potency in inhibiting the NLRP3 inflammasome.
| Compound | Target | Assay System | IC50 Value | Reference |
| This compound (L38) | NLRP3 Inflammasome | IL-1β release in J774A.1 macrophages | Not explicitly stated in abstract | [1] |
| MCC950 | NLRP3 Inflammasome | IL-1β release in bone marrow-derived macrophages (BMDMs) | ~7.5 nM | |
| IL-1β release in human monocyte-derived macrophages (HMDMs) | ~8.1 nM | |||
| OLT1177 (dapansutrile) | NLRP3 Inflammasome | IL-1β release in J774 macrophages | ~1 nM | [2] |
Specificity of NLRP3 Inhibition in Knockout Cells
A critical aspect of any targeted inhibitor is its specificity. The use of knockout cells, which lack the target protein, is the gold standard for demonstrating on-target activity. An effective and specific NLRP3 inhibitor should show significantly reduced or no activity in NLRP3 knockout (Nlrp3-/-) cells.
While the full experimental data for this compound in NLRP3 knockout cells is detailed in the primary publication, the abstract suggests its direct and specific action on the NLRP3 inflammasome.[1] For established inhibitors like MCC950, studies have extensively used Nlrp3-/- mice and cells to confirm that its inhibitory effects are indeed NLRP3-dependent. Similarly, OLT1177 has been shown to be specific for the NLRP3 inflammasome, with no inhibitory activity against other inflammasomes like AIM2 and NLRC4.[2]
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design for evaluating these inhibitors, the following diagrams are provided.
References
Nlrp3-IN-21: A Selective Inhibitor of the NLRP3 Inflammasome with Minimal Off-Target Effects
Nlrp3-IN-21, a potent and specific inhibitor of the NLRP3 inflammasome, demonstrates minimal cross-reactivity with other major inflammasome complexes, including the AIM2, NLRC4, and NLRP1 inflammasomes. This high degree of selectivity makes it a valuable tool for researchers studying NLRP3-mediated inflammatory pathways and a promising candidate for the development of targeted therapeutics for a range of inflammatory diseases.
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of chronic inflammatory conditions. This compound has emerged as a critical research tool for dissecting the specific role of the NLRP3 inflammasome in these disease processes. Its value lies in its ability to potently inhibit NLRP3 without significantly affecting other inflammasome signaling pathways, thus providing a clear understanding of NLRP3-specific contributions to inflammation.
Comparative Analysis of this compound Specificity
Experimental data from studies on this compound, also known as compound L38, confirms its high selectivity for the NLRP3 inflammasome. The inhibitory effects of this compound on various inflammasomes were assessed by measuring the release of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) following activation of specific inflammasome pathways in bone marrow-derived macrophages (BMDMs).
| Inflammasome | Activator(s) | This compound (L38) Inhibition of IL-1β Release |
| NLRP3 | LPS + Nigericin | Potent Inhibition |
| LPS + ATP | Potent Inhibition | |
| AIM2 | poly(dA:dT) | No Significant Inhibition |
| NLRC4 | LPS + S. typhimurium | No Significant Inhibition |
| NLRP1 | Not specified in cited studies | Data not available |
As the data indicates, this compound effectively suppresses IL-1β secretion triggered by NLRP3 activators like nigericin and ATP. In contrast, it does not significantly inhibit IL-1β release when the AIM2 or NLRC4 inflammasomes are activated by their respective stimuli, poly(dA:dT) and Salmonella typhimurium. This demonstrates the specific action of this compound on the NLRP3 pathway. Data regarding the effect of this compound on the NLRP1 inflammasome was not available in the reviewed literature.
Signaling Pathway and Inhibition Mechanism
The NLRP3 inflammasome signaling cascade is a two-step process. The priming step, typically initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. The activation step, triggered by a diverse range of stimuli, results in the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cleavage of pro-IL-1β into its active, secreted form. This compound exerts its inhibitory effect during the activation step, preventing the assembly of the inflammasome complex.
Comparative Analysis of NLRP3 Inflammasome Inhibitors on the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of various NLRP3 inflammasome inhibitors on the crucial NF-κB signaling pathway. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including NLRP3 itself. Understanding how NLRP3 inhibitors intersect with this pathway is critical for the development of targeted anti-inflammatory therapeutics.
This document will focus on a comparison between the well-characterized inhibitor MCC950 and the dual NLRP3/NF-κB inhibitor BAY 11-7082 . We will also discuss Nlrp3-IN-21 , a newer compound for which specific data on NF-κB modulation is less available in the public domain, highlighting the need for further investigation.
Mechanism of Action Overview
The activation of the NLRP3 inflammasome is a two-step process. The initial "priming" step is largely dependent on the activation of the NF-κB pathway, leading to the increased transcription of NLRP3 and pro-IL-1β. The second "activation" step involves the assembly of the inflammasome complex in response to various stimuli, leading to caspase-1 activation and the maturation of pro-inflammatory cytokines.
The inhibitors discussed here intervene at different points in this process:
-
This compound : This compound is known to be an inhibitor of the NLRP3 inflammasome, though its precise mechanism of action and its effects on the NF-κB priming step are not extensively documented in publicly available literature. Its inclusion in NF-κB signaling compound libraries suggests a potential interaction that warrants further experimental validation.
-
MCC950 : A potent and selective NLRP3 inhibitor, MCC950 is understood to act primarily on the activation step of the inflammasome, preventing its assembly.[1] Evidence suggests that it does not directly inhibit the NF-κB-mediated priming of NLRP3 and pro-IL-1β.[2][3]
-
BAY 11-7082 : This compound is a well-established inhibitor of the NF-κB pathway, acting by irreversibly inhibiting the phosphorylation of IκB-α, which is necessary for the nuclear translocation of NF-κB.[4][5] Additionally, BAY 11-7082 has been shown to directly inhibit the NLRP3 inflammasome's ATPase activity, making it a dual inhibitor.[6]
Quantitative Data Comparison
The following table summarizes the known effects of these inhibitors on key readouts of NF-κB signaling and NLRP3 inflammasome activation. It is important to note the absence of specific quantitative data for this compound in the public domain.
| Parameter | This compound | MCC950 | BAY 11-7082 |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome (Assembly) | IKKβ (NF-κB pathway) & NLRP3 ATPase |
| Effect on NF-κB Priming | Data not publicly available | No significant direct inhibition | Potent inhibition |
| Effect on p65 Nuclear Translocation | Data not publicly available | No significant direct inhibition | Potent inhibition[5] |
| Effect on IκB-α Phosphorylation | Data not publicly available | No significant direct inhibition | Potent inhibition[4] |
| Effect on NLRP3 Expression (mRNA) | Data not publicly available | No significant reduction[2] | Reduction (downstream of NF-κB)[5] |
| Effect on IL-1β Secretion | Inhibition (mechanism not fully detailed) | Potent inhibition[3] | Potent inhibition[7] |
| Effect on TNF-α Secretion | Data not publicly available | No significant effect in some studies[3] | Potent inhibition |
Signaling Pathway and Inhibitor Targets
The following diagram illustrates the NF-κB signaling pathway leading to NLRP3 inflammasome priming and activation, highlighting the points of intervention for MCC950 and BAY 11-7082.
Figure 1. NF-κB signaling pathway and points of inhibition.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the impact of inhibitors on the NF-κB pathway.
Western Blot for Phosphorylated p65 and IκBα
Objective: To determine the effect of inhibitors on the phosphorylation of key NF-κB signaling proteins.
Methodology:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., THP-1 monocytes, bone marrow-derived macrophages) in 6-well plates and culture to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound, MCC950, BAY 11-7082, or vehicle control for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS; 1 µg/mL), for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant containing the total protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation
Objective: To visualize and quantify the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in 24-well plates.
-
Pre-treat with inhibitors as described in the Western blot protocol.
-
Stimulate with an NF-κB activator (e.g., LPS) for 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in individual cells using imaging software.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation.
-
Conclusion
The choice of an NLRP3 inflammasome inhibitor can have distinct consequences for the broader inflammatory response due to differential effects on the NF-κB signaling pathway.
-
BAY 11-7082 offers a dual-pronged attack, suppressing both the initial priming of the inflammatory response via NF-κB inhibition and the subsequent activation of the NLRP3 inflammasome. This may be advantageous in conditions where broad anti-inflammatory action is desired.
-
MCC950 provides a more targeted approach, specifically inhibiting the assembly of the NLRP3 inflammasome without affecting the upstream NF-κB priming signal.[2][3] This selectivity could be beneficial in scenarios where preserving other NF-κB-mediated cellular functions is important.
-
This compound represents a newer generation of NLRP3 inhibitors. While its efficacy in inhibiting the inflammasome is established, a detailed public characterization of its effects on the NF-κB pathway is needed to fully understand its therapeutic potential and position it relative to other inhibitors. Further studies employing the experimental protocols outlined above are warranted to elucidate its precise mechanism of action.
This comparative guide underscores the importance of a thorough mechanistic understanding of drug candidates to enable rational drug design and selection for specific inflammatory diseases.
References
- 1. invivogen.com [invivogen.com]
- 2. immunopathol.com [immunopathol.com]
- 3. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3 Inflammasome Inhibitor BAY-117082 Reduces Oral Squamous Cell Carcinoma Progression [mdpi.com]
Unveiling the Potency of Nlrp3-IN-21: A Comparative Analysis of NLRP3 Inflammasome Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of inflammatory disease therapeutics, the selection of a potent and specific NLRP3 inflammasome inhibitor is paramount. This guide provides a comprehensive cross-validation of Nlrp3-IN-21's performance against other well-established alternatives, supported by experimental data and detailed methodologies.
The NLRP3 inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide array of inflammatory disorders, making it a prime target for therapeutic intervention. This guide focuses on this compound, a novel inhibitor, and compares its efficacy to MCC950 and OLT1177 (dapansutrile), two leading compounds in the field.
Performance Comparison of NLRP3 Inhibitors
The inhibitory potency of this compound, MCC950, and OLT1177 has been evaluated in various in vitro models of NLRP3 inflammasome activation. The half-maximal inhibitory concentration (IC50) for the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) is a key metric for comparison.
| Inhibitor | Cell Type | Stimulus | IC50 (nM) | Reference |
| This compound (as compound 7) | THP-1 cells | Nigericin | 26 | [1] |
| THP-1 cells | Monosodium Urate (MSU) | 24 | [1] | |
| MCC950 | THP-1 cells | Not Specified | 8 | [1] |
| Mouse Neonatal Microglia | ATP | 60 | [2] | |
| THP-1 cells | Nigericin | 4 | [2] | |
| Human Whole Blood | LPS + Nigericin | 627 | [3] | |
| OLT1177 (dapansutrile) | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + ATP | ~10 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type, stimulus, and assay format.
Understanding the NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. The "activation" signal, triggered by a diverse range of stimuli including crystalline substances, toxins, and ATP, leads to the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and also cleaves Gasdermin D to induce a form of inflammatory cell death known as pyroptosis.
References
- 1. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Analysis of NLRP3 Inflammasome Inhibitors: A Focus on Potency and IC50 Determination
Mechanism of Action of NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory conditions.
NLRP3 inhibitors, such as Nlrp3-IN-21, act by interfering with the assembly and activation of this complex. This compound specifically inhibits NLRP3 inflammasome activation by suppressing the cleavage of gasdermin D, a key step in pyroptosis, as well as inhibiting the oligomerization of the adaptor protein ASC and the subsequent assembly of the inflammasome complex.[1] Other inhibitors, like MCC950, are known to directly bind to the NACHT domain of NLRP3, preventing its ATPase activity and locking it in an inactive conformation.
Comparative Potency of NLRP3 Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for several NLRP3 inflammasome inhibitors. It is important to note that IC50 values can vary depending on the cell type, the specific activator used, and the experimental conditions.
| Inhibitor | Cell Type | Activator(s) | IC50 (nM) | Reference |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | Various | 7.5 | [1][2] |
| Human Monocyte-Derived Macrophages (HMDMs) | Various | 8.1 | [1][2] | |
| THP-1 cells | Nigericin | 26 | [3] | |
| THP-1 cells | MSU Crystals | 24 | [3] | |
| Compound 7 | THP-1 cells | Nigericin | 26 | [3] |
| THP-1 cells | MSU Crystals | 24 | [3] | |
| CY-09 | Not Specified | Not Specified | Binds directly to NACHT domain | [4] |
Experimental Protocols for IC50 Determination
The determination of an NLRP3 inhibitor's IC50 value typically involves a cell-based assay that measures the inhibition of IL-1β or IL-18 secretion following inflammasome activation.
General Protocol for IL-1β Release Assay:
-
Cell Culture and Priming:
-
Immortalized bone marrow-derived macrophages (iBMDMs) or human monocytic THP-1 cells are commonly used.
-
Cells are seeded in 96-well plates.[5]
-
To prime the inflammasome, cells are treated with lipopolysaccharide (LPS) for a specified period (e.g., 3-4 hours).[6][7] This upregulates the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Following priming, the cells are treated with various concentrations of the test inhibitor (e.g., this compound) for a defined incubation period (e.g., 1 hour).[5]
-
-
Inflammasome Activation:
-
The NLRP3 inflammasome is then activated using a specific stimulus such as:
-
-
Measurement of IL-1β Secretion:
-
Data Analysis:
-
The percentage of inhibition of IL-1β release is calculated for each inhibitor concentration compared to the vehicle control.
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Key Pathways and Workflows
To better understand the processes involved in NLRP3 inflammasome inhibition and its measurement, the following diagrams have been generated.
Caption: NLRP3 Inflammasome Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Determining IC50 of NLRP3 Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of Inflammasome Activation [bio-protocol.org]
- 8. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Nlrp3-IN-21 vs. CY-09
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory disease research, the NLRP3 inflammasome has emerged as a critical therapeutic target. Its dysregulation is implicated in a host of pathologies, from autoimmune disorders to neurodegenerative diseases. Consequently, the development of specific and potent NLRP3 inhibitors is a key focus of drug discovery. This guide provides an objective comparison of two such inhibitors, Nlrp3-IN-21 and CY-09, summarizing their performance based on available experimental data.
At a Glance: Key Performance Indicators
| Parameter | This compound (Compound L38) | CY-09 |
| Mechanism of Action | Direct NLRP3 inhibitor; suppresses gasdermin D cleavage, ASC oligomerization, and NLRP3 inflammasome assembly.[1] | Direct NLRP3 inhibitor; binds to the ATP-binding motif (Walker A) of the NACHT domain, inhibiting NLRP3 ATPase activity and subsequent inflammasome assembly.[2][3] |
| Direct Binding Affinity (NLRP3) | Kd = 1.08 µM (Determined by SPR) | Kd = 500 nM (Determined by MST)[4] |
| Inhibition of IL-1β Secretion (IC50) | ~0.47 µM (mouse BMDMs) | ~6 µM (mouse BMDMs)[2] |
| Selectivity | Specific for NLRP3 over AIM2 and NLRC4 inflammasomes. | Selective for NLRP3 over AIM2 and NLRC4 inflammasomes.[5] Also tested against major cytochrome P450 enzymes.[3] |
Delving into the Mechanisms: A Tale of Two Inhibitors
Both this compound and CY-09 are direct inhibitors of the NLRP3 protein, a key sensor in the inflammasome complex. However, their characterized mechanisms of action, while both leading to the suppression of inflammasome activity, are described with different primary focuses.
CY-09 has been demonstrated to directly engage the NACHT domain of NLRP3, specifically at the ATP-binding site known as the Walker A motif.[6] This interaction competitively inhibits the binding of ATP, which is crucial for the ATPase activity of NLRP3.[7] By preventing ATP hydrolysis, CY-09 effectively halts the conformational changes and subsequent oligomerization of NLRP3, a critical step in inflammasome assembly.[2][7]
This compound , also identified as compound L38 in recent literature, is also a direct and specific inhibitor of NLRP3.[1] Its mechanism is characterized by the downstream suppression of key events in the inflammatory cascade, namely the cleavage of gasdermin D (GSDMD) and the oligomerization of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD).[1] The inhibition of these processes prevents the formation of pores in the cell membrane and the release of mature pro-inflammatory cytokines.
Signaling Pathway and Experimental Overview
To contextualize the action of these inhibitors, it is essential to understand the NLRP3 inflammasome signaling pathway and the experimental workflows used to assess inhibitor efficacy.
Caption: Canonical NLRP3 inflammasome signaling pathway and points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.4. In Vitro Measurement of NLRP3 ATPase Activity [bio-protocol.org]
- 7. Gasdermin-D (GSDMD) | Abcam [abcam.com]
In Vivo Efficacy of NLRP3 Inflammasome Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of the NLRP3 inflammasome inhibitor Nlrp3-IN-21 and its alternatives, MCC950 and Oridonin. This document summarizes available experimental data, details methodologies for key in vivo experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a significant focus of therapeutic research. This guide compares this compound with two well-characterized NLRP3 inhibitors, MCC950 and Oridonin. While this compound is reported to inhibit NLRP3 inflammasome activation by preventing gasdermin D cleavage, ASC oligomerization, and inflammasome assembly, a comprehensive search of publicly available scientific literature did not yield any in vivo validation studies or efficacy data for this compound. In contrast, MCC950 and Oridonin have been extensively studied in vivo, demonstrating therapeutic potential in various animal models of inflammatory diseases. This guide presents the available data for these two compounds to serve as a benchmark for the evaluation of novel NLRP3 inhibitors like this compound.
Mechanism of Action and Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of programmed cell death known as pyroptosis. The canonical activation pathway involves a priming signal, typically from microbial components like LPS, which upregulates the expression of NLRP3 and pro-IL-1β. A second signal, such as ATP or crystalline substances, then triggers the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This leads to the auto-catalytic activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active forms and cleaves gasdermin D to initiate pyroptosis.
This compound is described as an inhibitor that acts by suppressing gasdermin D cleavage, ASC oligomerization, and NLRP3 inflammasome assembly. MCC950 is a potent and selective NLRP3 inhibitor that directly binds to the NACHT domain of NLRP3, preventing its ATPase activity and subsequent oligomerization. Oridonin is a natural product that covalently binds to a cysteine residue in the NACHT domain of NLRP3, thereby blocking the interaction between NLRP3 and NEK7, a kinase essential for inflammasome activation.
Figure 1: Simplified NLRP3 inflammasome signaling pathway and points of inhibition.
Comparative In Vivo Efficacy
As no in vivo data for this compound is currently available in the public domain, this section focuses on the demonstrated efficacy of MCC950 and Oridonin in various preclinical models.
Table 1: Summary of In Vivo Efficacy of MCC950
| Disease Model | Animal Model | Dosage and Administration | Key Findings |
| Atherosclerosis | ApoE-/- mice on Western diet | 10 mg/kg, intraperitoneal, 3x/week for 4 weeks | Reduced atherosclerotic plaque size and volume. Decreased macrophage accumulation in plaques. |
| Neointimal Hyperplasia | Mouse model of vascular graft | Local delivery | Enhanced re-endothelialization and reduced neointimal hyperplasia compared to paclitaxel or sirolimus. |
| Spinal Cord Injury | Mouse model of SCI | 10 or 50 mg/kg, intraperitoneal | Improved motor function and reduced lesion volume. Decreased levels of IL-1β and TNF-α. |
| Neuroinflammation (Isoflurane-induced) | Aged mice | 10 mg/kg, intraperitoneal | Ameliorated cognitive impairment. Suppressed the release of IL-1β and IL-18 in the hippocampus. |
| Hutchinson-Gilford Progeria Syndrome | Zmpste24-/- mice | Not specified | Extended lifespan and reduced inflammasome-dependent inflammation. |
Table 2: Summary of In Vivo Efficacy of Oridonin
| Disease Model | Animal Model | Dosage and Administration | Key Findings |
| Acute Lung Injury | LPS-induced ALI in mice | 20 mg/kg | Alleviated inflammatory cell infiltration in the lung tissue. |
| Atherosclerosis | Rabbit model on high-cholesterol diet | 20 mg/kg, oral, daily | Reduced the severity of initial atherosclerotic lesions. Decreased NLRP3 inflammasome mRNA expression and IL-1β levels. |
| Colon Cancer Liver Metastasis | Nude mice with HT29 cell injection | 5 and 10 µmol/L | Inhibited tumor growth in a dose-dependent manner. |
| Cardiac Allograft Rejection | Mouse cardiac transplantation model | 3, 10, and 15 mg/kg | Prolonged allograft survival. Reduced infiltration of CD8+ T cells and macrophages. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo studies involving MCC950 and Oridonin.
MCC950 in a Mouse Model of Spinal Cord Injury
-
Animal Model: Female C57BL/6 mice (8 weeks old, 25 ± 2 g) are used. Spinal cord injury is induced at the T9 vertebral level using a weight-drop device.
-
Drug Administration: MCC950 is dissolved in saline. Mice are administered MCC950 at a dose of 10 or 50 mg/kg via intraperitoneal injection immediately after SCI and then daily for the duration of the experiment.
-
Behavioral Assessment: Motor function is assessed using the Basso Mouse Scale (BMS) at 1, 3, 7, 14, 21, and 28 days post-injury.
-
Histological Analysis: At the end of the experiment, spinal cord tissue is collected for histological staining (e.g., H&E, Nissl) to assess lesion volume and neuronal survival.
-
Biochemical Analysis: Spinal cord tissue is homogenized for ELISA or Western blot analysis to quantify the levels of inflammatory cytokines such as IL-1β and TNF-α.[1]
Figure 2: Experimental workflow for MCC950 in a mouse model of spinal cord injury.
Oridonin in a Rabbit Model of Atherosclerosis
-
Animal Model: Male New Zealand white rabbits are used. Atherosclerosis is induced by feeding a high-cholesterol diet (1% cholesterol) for a specified period.
-
Drug Administration: Oridonin is administered orally at a dose of 20 mg/kg daily, mixed with the feed.
-
Blood Sample Collection: Blood samples are collected at regular intervals to measure serum lipid profiles (total cholesterol, triglycerides, LDL, HDL).
-
Aortic Tissue Analysis: At the end of the study, the aortas are excised. A portion is used for histological analysis (Oil Red O staining) to quantify atherosclerotic lesion area.
-
Molecular Analysis: Another portion of the aorta is used for RT-PCR and Western blot to measure the expression of NLRP3, IL-1β, and other inflammatory markers.
Figure 3: Experimental workflow for Oridonin in a rabbit model of atherosclerosis.
Conclusion
This guide provides a comparative overview of the in vivo efficacy of this compound and its alternatives, MCC950 and Oridonin. While the mechanism of action of this compound has been described, the absence of publicly available in vivo data for this compound currently limits its direct comparison with the extensively validated inhibitors MCC950 and Oridonin. The data presented for MCC950 and Oridonin demonstrate their significant therapeutic potential in a range of preclinical models of inflammatory diseases. Researchers and drug development professionals are encouraged to use the information in this guide as a reference for evaluating novel NLRP3 inflammasome inhibitors and for designing future in vivo validation studies. The detailed experimental protocols and visualizations of signaling pathways and workflows are intended to facilitate the design and execution of such studies.
References
Safety Operating Guide
Essential Safety and Handling of Nlrp3-IN-21: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Nlrp3-IN-21, a potent NLRP3 inflammasome inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of research.
When working with powdered chemical compounds of unknown toxicity, such as this compound, a comprehensive approach to safety is required. This includes the use of appropriate Personal Protective Equipment (PPE), adherence to strict handling procedures, and a clear plan for waste disposal. The following information is based on general best practices for handling laboratory research chemicals and should be supplemented with a thorough review of the compound-specific Safety Data Sheet (SDS) once obtained from the supplier.
Personal Protective Equipment (PPE) and Handling
A risk assessment should be conducted before handling this compound to ensure all potential hazards are identified and mitigated. The following table summarizes the recommended PPE for handling this compound in a solid form and when in solution.
| Equipment | Specification | Purpose | Source |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles and splashes. | [1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. | [1][2] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. | [1][2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A respirator may be necessary for large quantities or if aerosolization is possible. | Minimizes inhalation of the powdered compound. | [3][4] |
Handling Procedures:
-
Always handle this compound within a chemical fume hood to control exposure.[4]
-
Avoid creating dust.[2]
-
Use dedicated spatulas and weighing boats for handling the solid compound.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Ensure all containers are clearly labeled with the compound name, concentration, and date.
-
Wash hands thoroughly after handling, even if gloves were worn.
Operational and Disposal Plan
A clear and concise plan for the use and disposal of this compound is essential for maintaining a safe laboratory environment.
Safe handling workflow for this compound.
Disposal Plan:
-
All waste materials, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated and clearly labeled hazardous waste container.
-
Never dispose of this compound down the drain or in the regular trash.[3]
-
Follow your institution's specific guidelines for the disposal of chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.
-
Empty containers that held the solid compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
By implementing these safety and logistical measures, researchers can confidently and safely handle this compound in the laboratory, fostering a secure environment for scientific discovery.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
